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  • Product: 4-Bromo-5-ethyl-2-methylpyridine
  • CAS: 98488-99-4

Core Science & Biosynthesis

Foundational

4-Bromo-5-ethyl-2-methylpyridine chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-5-ethyl-2-methylpyridine Introduction Substituted pyridines are fundamental scaffolds in modern pharmacology and materials science. Their u...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-5-ethyl-2-methylpyridine

Introduction

Substituted pyridines are fundamental scaffolds in modern pharmacology and materials science. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. Among these, halogenated pyridines serve as exceptionally versatile synthetic intermediates. This guide focuses on 4-Bromo-5-ethyl-2-methylpyridine, a specific building block whose utility lies in the strategic placement of its functional groups: a nucleophilic nitrogen atom, sterically accessible methyl and ethyl groups that can modulate solubility and binding, and a reactive bromine atom at the 4-position, primed for carbon-carbon and carbon-heteroatom bond formation.

While extensive public data on this specific isomer is limited, this document serves as a technical guide for researchers by consolidating known principles of pyridine chemistry, extrapolating from closely related analogues, and providing field-proven protocols. We will explore its predicted physicochemical properties, propose a robust synthetic strategy, detail its key reactivity in cornerstone reactions like palladium-catalyzed cross-couplings, and outline expected analytical signatures. This guide is designed to empower researchers, scientists, and drug development professionals to effectively utilize 4-Bromo-5-ethyl-2-methylpyridine in their synthetic campaigns.

Physicochemical Properties

Diagram 1: Chemical Structure of 4-Bromo-5-ethyl-2-methylpyridine

Caption: Structure of 4-Bromo-5-ethyl-2-methylpyridine.

Table 1: Calculated and Estimated Physicochemical Properties

PropertyValueBasis
Molecular Formula C₈H₁₀BrNCalculated
Molecular Weight 200.08 g/mol Calculated
Appearance Colorless to pale yellow liquidPredicted (based on analogues)[2]
Boiling Point >180 °CEstimated (Higher than 5-ethyl-2-methylpyridine's 178 °C)[1]
Melting Point Not available-
Density >0.92 g/cm³Estimated (Higher than 5-ethyl-2-methylpyridine's 0.92 g/cm³)[1]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., EtOH, ether, benzene).[2]Predicted
pKa (of conjugate acid) <6.5Estimated (Bromine is electron-withdrawing, reducing basicity vs. 5-ethyl-2-methylpyridine's 6.51)[2]

Proposed Synthesis Strategy

A direct and high-yielding synthesis for 4-Bromo-5-ethyl-2-methylpyridine is not explicitly documented. Direct bromination of 5-ethyl-2-methylpyridine is a potential route, but such reactions on substituted pyridines often yield mixtures of isomers that are difficult to separate.[3] A more controlled and regioselective approach is a Sandmeyer-type reaction starting from a corresponding aminopyridine. This method offers superior control over the bromine's final position.

The proposed pathway involves the diazotization of 4-amino-5-ethyl-2-methylpyridine followed by displacement with a bromide salt. This is a standard, reliable transformation in aromatic chemistry.

Diagram 2: Proposed Synthetic Workflow

G start 4-Amino-5-ethyl-2-methylpyridine (Starting Material) step1 Dissolve in HBr (aq) Cool to 0-5 °C start->step1 step2 Add NaNO₂ (aq) dropwise (Diazotization) step1->step2 step3 Intermediate Diazonium Salt [Py-N₂]⁺Br⁻ step2->step3 step4 Warm to RT (N₂ evolution) step3->step4 step5 Basify (e.g., NaOH) and Extract (e.g., EtOAc) step4->step5 end_node 4-Bromo-5-ethyl-2-methylpyridine (Final Product) step5->end_node

Caption: Proposed regioselective synthesis via Sandmeyer reaction.

Experimental Protocol: Synthesis of 4-Bromo-5-ethyl-2-methylpyridine

This protocol is adapted from established procedures for the synthesis of similar bromopyridines.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-amino-5-ethyl-2-methylpyridine (1.0 eq).

  • Acidification: Cool the flask in an ice-salt bath to -5 °C. Slowly add 48% aqueous hydrobromic acid (HBr) (4.0 eq) while maintaining the internal temperature below 5 °C. Stir until a clear solution or a fine slurry is formed.

  • Diazotization: Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise via the dropping funnel to the reaction mixture, ensuring the temperature does not rise above 5 °C. Vigorous stirring is crucial to ensure efficient mixing.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes. Monitor the reaction for the cessation of gas (N₂) evolution.

  • Work-up: Slowly warm the reaction mixture to room temperature. Carefully basify the mixture by adding 50% sodium hydroxide (NaOH) solution until the pH is ~9, keeping the temperature below 20 °C with an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or tert-butyl methyl ether (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Core Reactivity and Derivatization

The primary value of 4-Bromo-5-ethyl-2-methylpyridine lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The C(4)-Br bond is the key reactive site, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful method for forming C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[5] It involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) catalyzed by a palladium(0) species.[6][7] The reaction is highly reliable, tolerant of numerous functional groups, and conditions are well-established.

Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Ar-Br ox_add Oxidative Addition transmetal Transmetalation pd2_r Ar-Pd(II)L₂-R pd2_complex->pd2_r [R-B(OH)₃]⁻ boronic R-B(OH)₂ + Base boronic->pd2_complex pd2_r->pd0 Ar-R red_elim Reductive Elimination product Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling

This protocol is based on highly successful couplings performed on the structurally analogous 5-bromo-2-methylpyridin-3-amine and is expected to be directly applicable.[6][8]

  • Reagents Setup: To a reaction vessel, add 4-Bromo-5-ethyl-2-methylpyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[6] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to 85-95 °C under an inert atmosphere and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Table 2: Expected Yields in Suzuki Coupling (Based on Analogue 5-bromo-2-methylpyridin-3-amine) [8]

Arylboronic AcidExpected ProductReported Yield (%)
Phenylboronic acid5-ethyl-2-methyl-4-phenylpyridine~85
4-Methylphenylboronic acid5-ethyl-4-(p-tolyl)-2-methylpyridine~82
4-Methoxyphenylboronic acid4-(4-methoxyphenyl)-5-ethyl-2-methylpyridine~88
4-Chlorophenylboronic acid4-(4-chlorophenyl)-5-ethyl-2-methylpyridine~78

These yields are for a closely related substrate and serve as a strong predictive benchmark for successful reaction outcomes.[8]

Other Key Reactions
  • Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, providing access to substituted anilines and other amine derivatives by coupling with primary or secondary amines.

  • Sonogashira Coupling: Enables the formation of C-C triple bonds by coupling with terminal alkynes, a valuable transformation for creating rigid linkers in drug molecules.

  • Stille Coupling: Couples the bromide with organostannanes, offering an alternative to boronic acids, especially when the required boronic acid is unstable.

Spectroscopic Characterization (Predicted Signatures)

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

¹H NMR:

  • Pyridine Protons: Expect two singlets in the aromatic region (~7.0-8.5 ppm). The proton at C3 will be adjacent to the ethyl group, and the proton at C6 will be adjacent to the methyl group. The electron-withdrawing bromine at C4 will influence their precise shifts.

  • Ethyl Group: A quartet (~2.6 ppm) for the -CH₂- group and a triplet (~1.2 ppm) for the -CH₃- group, showing characteristic coupling.

  • Methyl Group: A singlet (~2.5 ppm) for the methyl group at the C2 position. (Reference shifts are based on 5-ethyl-2-methylpyridine[9]).

¹³C NMR:

  • Expect 8 distinct signals. The carbon attached to bromine (C4) will be shifted significantly. The other pyridine carbons will appear in the aromatic region (~120-160 ppm). The aliphatic carbons of the ethyl and methyl groups will appear upfield. (Reference data from similar compounds[9][10]).

Mass Spectrometry (MS):

  • The key diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will show two peaks of nearly equal intensity: one for [M]⁺ and one for [M+2]⁺. This is an unambiguous confirmation of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy:

  • C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.

  • C=C and C=N stretching: Characteristic pyridine ring vibrations in the 1400-1600 cm⁻¹ region.

  • C-Br stretching: A peak in the fingerprint region, typically between 500-650 cm⁻¹, which can be difficult to assign definitively. (A standard protocol involves acquiring a spectrum from 4000–400 cm⁻¹ using a KBr pellet method[11]).

Safety and Handling

While a specific safety data sheet for 4-Bromo-5-ethyl-2-methylpyridine is not available, it should be handled with the precautions appropriate for related brominated aromatic compounds.

  • GHS Hazards (Predicted): Based on analogues like 4-Bromo-5-methylpyridin-2-amine, it is likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation.[12]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

4-Bromo-5-ethyl-2-methylpyridine represents a valuable, albeit under-characterized, building block for chemical synthesis. Its true potential is unlocked through an understanding of its predicted properties and its reactivity as a substrate in palladium-catalyzed cross-coupling reactions. This guide provides the necessary foundational knowledge, from a plausible synthetic route to field-proven derivatization protocols based on close structural analogues. By leveraging these insights, researchers can confidently incorporate this versatile intermediate into their discovery programs, paving the way for the synthesis of novel and complex molecules for pharmaceutical and materials science applications.

References

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Available at: [Link]

  • Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from: [Link]

  • PubChem. (n.d.). 5-Ethyl-2-methylpyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. Retrieved from: [Link]

  • Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • PubChem. (n.d.). 4-Bromo-5-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from: [Link]

  • CROSBY L-322AN 5-TON ALLOY SWIVEL HOOK W/ LATCH # 1048840. (n.d.). Retrieved from: [Link]

  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from: [Link]

  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from: [Link]

  • Howard Supply. (n.d.). CRO-L322AN 5TN A SWL HOOK W/L NS 1048840. Retrieved from: [Link]

  • ResearchGate. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from: [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information for an article. Retrieved from: [Link]

  • PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from: [Link]

  • Dakota Riggers. (n.d.). Crosby® L-322AN Swivel Hook. Retrieved from: [Link]

  • PubChem. (n.d.). 4-Bromo-5-fluoro-2-methylpyridine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Zoro. (n.d.). Mazzella Crosby L-322AN Alloy Hook Swivel w/Latch, 5T WLL 1048840. Retrieved from: [Link]

  • Holloway Houston Inc. (n.d.). Crosby L-322AN 5 Ton Alloy Swivel Hook w/ Latch - #1048840. Retrieved from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-5-ethyl-2-methylpyridine: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-5-ethyl-2-methylpyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-ethyl-2-methylpyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a bromine atom at the 4-position and alkyl substituents at the 2- and 5-positions, offers multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of the structure, synthesis, and potential applications of this compound, with a focus on providing practical insights for researchers in the field. Substituted pyridines are a common motif in many therapeutic agents, and the strategic placement of a bromine atom allows for a variety of cross-coupling reactions to introduce molecular diversity.[1][2]

Chemical Structure and Properties

The structure of 4-Bromo-5-ethyl-2-methylpyridine is characterized by a pyridine ring with a bromine atom at position 4, a methyl group at position 2, and an ethyl group at position 5.

Molecular Formula: C₈H₁₀BrN

Molecular Weight: 200.08 g/mol

CAS Number: 98488-99-4

A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
Appearance Likely a colorless to yellow liquid
Boiling Point Not readily available
Melting Point Not readily available
Solubility Expected to be soluble in common organic solvents

Note: Experimental physical properties for this specific compound are not widely reported in publicly available literature.

Synthesis of 4-Bromo-5-ethyl-2-methylpyridine

The synthesis of 4-Bromo-5-ethyl-2-methylpyridine can be approached as a two-step process: first, the synthesis of the precursor 5-ethyl-2-methylpyridine, followed by its regioselective bromination at the 4-position.

Part 1: Synthesis of 5-Ethyl-2-methylpyridine

5-Ethyl-2-methylpyridine, also known as aldehyde-collidine, is a commercially available compound but can also be synthesized in the laboratory. A common and efficient method involves the condensation of paraldehyde (a trimer of acetaldehyde) with ammonia.[3]

Reaction Scheme:

Synthesis of 5-Ethyl-2-methylpyridine.
Part 2: Regioselective Bromination of 5-Ethyl-2-methylpyridine

The direct bromination of the pyridine ring at the 4-position is a challenging transformation due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. Direct bromination of pyridine itself typically occurs at the 3-position under harsh conditions. However, the presence of activating alkyl groups at the 2- and 5-positions in 5-ethyl-2-methylpyridine can influence the regioselectivity.

A potential strategy for the selective bromination at the 4-position involves the use of a bulky brominating agent or specific reaction conditions that favor kinetic control. Another approach is the "umpolung" strategy, where the reactivity of the pyridine ring is reversed. However, a more direct method is often sought for practical synthesis.

Proposed Synthetic Route:

Hypothetical Experimental Protocol (Subject to Optimization):

  • Materials: 5-Ethyl-2-methylpyridine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (or another suitable non-polar solvent).

  • Procedure:

    • Dissolve 5-ethyl-2-methylpyridine in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 4-Bromo-5-ethyl-2-methylpyridine.

Rationale for Experimental Choices:

  • NBS and AIBN: This combination is commonly used for radical bromination reactions. AIBN acts as a radical initiator upon heating, which can facilitate the substitution on the pyridine ring, potentially favoring the sterically accessible 4-position.

  • Non-polar Solvent: Carbon tetrachloride is a traditional solvent for radical reactions, although safer alternatives like acetonitrile or chlorobenzene should be considered.

Below is a DOT script for a diagram illustrating the proposed synthesis of 4-Bromo-5-ethyl-2-methylpyridine.

Synthesis_of_4_Bromo_5_ethyl_2_methylpyridine Starting_Material 5-Ethyl-2-methylpyridine Reagents N-Bromosuccinimide (NBS) AIBN (catalyst) Solvent: CCl₄ (or alternative) Starting_Material->Reagents Product 4-Bromo-5-ethyl-2-methylpyridine Reagents->Product caption Proposed Synthesis of 4-Bromo-5-ethyl-2-methylpyridine.

Proposed Synthesis of 4-Bromo-5-ethyl-2-methylpyridine.

Spectroscopic Characterization

Detailed spectroscopic data for 4-Bromo-5-ethyl-2-methylpyridine is not widely published. However, based on the structure and data from similar compounds, the following characteristic signals can be predicted.

¹H NMR Spectroscopy:

  • Aromatic Protons: Two singlets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons at the 3- and 6-positions of the pyridine ring.

  • Ethyl Group: A quartet for the methylene protons (–CH₂–) and a triplet for the methyl protons (–CH₃).

  • Methyl Group: A singlet for the methyl protons at the 2-position.

¹³C NMR Spectroscopy:

  • Pyridine Ring Carbons: Six distinct signals for the carbon atoms of the pyridine ring, with the carbon attached to the bromine atom showing a characteristic downfield shift.

  • Alkyl Carbons: Signals corresponding to the carbons of the ethyl and methyl groups.

Mass Spectrometry:

  • The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.

  • Fragmentation patterns would likely involve the loss of the ethyl and methyl groups.

Infrared (IR) Spectroscopy:

  • Characteristic peaks for C-H stretching of the alkyl groups and the aromatic ring.

  • C=C and C=N stretching vibrations of the pyridine ring.

  • A C-Br stretching vibration, typically in the fingerprint region. [4]

Applications in Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. [5]The presence of a bromine atom in 4-Bromo-5-ethyl-2-methylpyridine makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of a wide range of substituents at the 4-position, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

This compound can serve as a key intermediate in the synthesis of molecules targeting a variety of biological targets, including:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in cancer therapy. [6]The ability to functionalize the 4-position allows for the exploration of interactions with the solvent-exposed regions of the kinase active site.

  • G-Protein Coupled Receptor (GPCR) Modulators: Substituted pyridines are also prevalent in ligands for GPCRs, which are involved in a wide range of physiological processes.

  • Antiviral and Antibacterial Agents: The pyridine nucleus is found in numerous antimicrobial agents.

The workflow for utilizing 4-Bromo-5-ethyl-2-methylpyridine in a drug discovery program is illustrated in the diagram below.

Drug_Discovery_Workflow Start 4-Bromo-5-ethyl-2-methylpyridine Coupling Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->Coupling Library Library of Novel Substituted Pyridines Coupling->Library Screening High-Throughput Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical/Clinical Candidate Lead_Opt->Candidate caption Drug Discovery Workflow.

Sources

Foundational

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 4-Bromo-5-ethyl-2-methylpyridine

This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 4-Bromo-5-ethyl-2-methylpyridine. Tailored for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 4-Bromo-5-ethyl-2-methylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with foundational spectroscopic principles to offer a robust framework for the characterization of this and similar substituted pyridine molecules.

Introduction

4-Bromo-5-ethyl-2-methylpyridine is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Accurate structural elucidation and characterization of such molecules are paramount for ensuring the integrity of research and development pipelines. This guide will delve into the predicted ¹H and ¹³C NMR spectra, and the anticipated mass spectrometry fragmentation patterns of 4-Bromo-5-ethyl-2-methylpyridine. The causality behind spectral predictions will be explained based on established principles and data from analogous compounds.

Molecular Structure and Predicted Spectroscopic Data

The structure of 4-Bromo-5-ethyl-2-methylpyridine, with the IUPAC numbering of the pyridine ring, is presented below. The substituents—a bromine atom, an ethyl group, and a methyl group—each exert distinct electronic effects that influence the chemical shifts and coupling constants in the NMR spectra, as well as the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR data for 4-Bromo-5-ethyl-2-methylpyridine, based on the analysis of similar substituted pyridines and established chemical shift prediction methodologies.[1]

Predicted ¹H NMR Data (in CDCl₃)

The proton NMR spectrum of 4-Bromo-5-ethyl-2-methylpyridine is expected to exhibit five distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the nitrogen in the pyridine ring, and the electron-donating character of the alkyl groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~8.2 - 8.4Singlet (s)N/A
H-3~7.3 - 7.5Singlet (s)N/A
-CH₂- (ethyl)~2.6 - 2.8Quartet (q)~7.6
-CH₃ (methyl at C2)~2.4 - 2.6Singlet (s)N/A
-CH₃ (ethyl)~1.2 - 1.4Triplet (t)~7.6

Causality Behind Predictions:

  • H-6 and H-3 Protons: The protons on the pyridine ring are expected to be in the aromatic region (7.0-9.0 ppm). The H-6 proton is adjacent to the electronegative nitrogen atom, which deshields it, resulting in a downfield chemical shift. The H-3 proton is also influenced by the ring system. Due to the substitution pattern, no adjacent protons are available for significant coupling, leading to the prediction of singlets for both H-6 and H-3.

  • Ethyl Group Protons: The methylene (-CH₂-) protons of the ethyl group are adjacent to the aromatic ring and are thus deshielded, appearing as a quartet due to coupling with the three neighboring methyl protons. The methyl (-CH₃) protons of the ethyl group are further from the ring and appear as a triplet, coupled to the two methylene protons.

  • Methyl Group Proton (at C2): The methyl group at the C2 position is directly attached to the pyridine ring and is expected to appear as a singlet in the upfield region characteristic of alkyl protons on an aromatic ring.

Predicted ¹³C NMR Data (in CDCl₃)

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the five carbons of the pyridine ring and the three carbons of the alkyl substituents.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158 - 162
C-6~148 - 152
C-5~138 - 142
C-3~135 - 139
C-4~120 - 124
-CH₂- (ethyl)~24 - 28
-CH₃ (methyl at C2)~22 - 26
-CH₃ (ethyl)~13 - 16

Causality Behind Predictions:

  • Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the substituents. The carbon atom C-2, adjacent to the nitrogen, is expected to be the most downfield. The carbon atom C-4, directly bonded to the bromine atom, will also experience a significant downfield shift due to the halogen's electronegativity.

  • Alkyl Group Carbons: The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum, consistent with sp³-hybridized carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-Bromo-5-ethyl-2-methylpyridine, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[2]

Predicted Mass Spectrometry Data
m/zIonPredicted IntensityNotes
200/202[M]⁺HighMolecular ion peak showing the characteristic M/M+2 isotopic pattern for bromine.
185/187[M - CH₃]⁺ModerateLoss of a methyl radical from the ethyl group.
171/173[M - C₂H₅]⁺Moderate to HighLoss of an ethyl radical.
121[M - Br]⁺ModerateLoss of a bromine radical.
92[M - Br - C₂H₅]⁺ModerateSubsequent loss of an ethyl radical after the loss of bromine.

Causality Behind Fragmentation Predictions:

The fragmentation of 4-Bromo-5-ethyl-2-methylpyridine under electron ionization (EI) is expected to proceed through several key pathways:

  • Halogen Cleavage: The carbon-bromine bond is relatively weak and can cleave to form a stable radical and a pyridinium cation.

  • Alpha Cleavage: The bonds beta to the pyridine ring are susceptible to cleavage. Loss of a methyl radical from the ethyl group (alpha to the ring) is a likely fragmentation pathway.

  • Loss of Alkyl Groups: The entire ethyl group can be lost as a radical, leading to a prominent fragment.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following detailed experimental protocols are recommended.

NMR Data Acquisition
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 4-Bromo-5-ethyl-2-methylpyridine in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a longer relaxation delay (e.g., 10 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) for pure samples.

  • Ionization:

    • Utilize electron ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis:

    • Scan a mass range of m/z 40 to 300 to ensure detection of the molecular ion and all significant fragments.

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition of the ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the characterization process for 4-Bromo-5-ethyl-2-methylpyridine.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of 4-Bromo-5-ethyl-2-methylpyridine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Validation Final Structure Validation Purity_Assessment->Final_Validation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4-Bromo-5-ethyl-2-methylpyridine.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR and mass spectrometry data for 4-Bromo-5-ethyl-2-methylpyridine. By grounding these predictions in established spectroscopic principles and providing detailed experimental protocols, researchers and scientists are equipped with a robust framework for the characterization of this and structurally related molecules. The self-validating nature of the combined NMR and MS data, when acquired and interpreted correctly, ensures a high degree of confidence in the structural assignment, which is a critical aspect of drug discovery and development.

References

  • BenchChem. (2025). Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.
  • The Royal Society of Chemistry. (n.d.).
  • ACS Publications. (n.d.).
  • FooDB. (2019). Showing Compound 5-Ethyl-2-methylpyridine (FDB000925). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Chad's Prep. (2018). Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • BenchChem. (2025). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.
  • Chemistry LibreTexts. (2020). 16.
  • PubChem. (n.d.). 4-Bromo-5-methylpyridin-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • PubMed. (2025). Characterization, Antibacterial Evaluation and Computational Study of Synthesized 4,5-bis(Hydroxymethyl)
  • Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
  • Journal of the Chemical Society B: Physical Organic. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact.
  • The Royal Society of Chemistry. (n.d.).
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  • YouTube. (2023).

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Exploratory

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 4-Bromo-5-ethyl-2-methylpyridine

Abstract The substituted pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to selectively functionalize this heterocycle is paramount for the ra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to selectively functionalize this heterocycle is paramount for the rational design of novel molecular entities. This guide focuses on 4-Bromo-5-ethyl-2-methylpyridine, a versatile building block whose synthetic utility is dominated by the reactivity of its Carbon-Bromine bond. We will explore the electronic characteristics that govern this reactivity and provide a comprehensive overview of its transformation potential through key palladium-catalyzed cross-coupling reactions and metal-halogen exchange. This document serves as a practical resource, offering not only theoretical mechanistic insights but also field-proven experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Electronic Profile and Reactivity of the C4-Br Bond

The reactivity of the bromine atom in 4-Bromo-5-ethyl-2-methylpyridine is a direct consequence of the electronic landscape of the pyridine ring. Unlike in simple bromobenzene, the C-Br bond is influenced by the interplay of several factors:

  • The Pyridine Nitrogen: The nitrogen atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I) across the ring. This effect polarizes the C-Br bond, rendering the C4 carbon atom more electrophilic and susceptible to oxidative addition by a transition metal catalyst.[3]

  • Substituent Effects: The methyl group at C2 and the ethyl group at C5 are both alkyl groups, which act as weak electron-donating groups (+I effect).[4][5] This electron donation slightly counteracts the withdrawing effect of the nitrogen, modulating the overall electron density of the ring. However, the primary driver of reactivity for cross-coupling remains the inherent polarizability and relative weakness of the C-Br bond. The bond dissociation energy for a C-Br bond on an aromatic ring is significantly lower than that of a C-Cl bond, making it the preferred site for oxidative addition.[6]

The combination of these effects makes the C4-Br bond an excellent handle for synthetic modification, primarily through reactions that proceed via an oxidative addition mechanism or metal-halogen exchange.

Spectroscopic Characterization

The structural features of substituted pyridines can be readily identified using spectroscopic methods like NMR.[7] In the ¹H NMR spectrum of a molecule like 4-Bromo-5-ethyl-2-methylpyridine, one would expect to see distinct signals for the aromatic protons, with their chemical shifts influenced by the electronic nature of the substituents.[8] Coordination of the pyridine nitrogen to a metal center, as occurs during catalysis, often leads to a downfield shift of the proton signals.[9]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation, and the C-Br bond in the title compound is highly amenable to these transformations.[10][11] The general process is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust methods for creating biaryl structures, a motif prevalent in pharmaceuticals.[12] It involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester derivative, in the presence of a palladium catalyst and a base.[13] While pyridine-containing substrates can sometimes be challenging due to the instability of pyridine-boron reagents, using the bromopyridine as the electrophilic partner is a highly effective strategy.[1][2]

Causality of Protocol Choices:

  • Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, initiates the cycle.

  • Ligand: Phosphine ligands (e.g., PPh₃, SPhos) are crucial for stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.[13]

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-5-ethyl-2-methylpyridine (1.0 mmol, 200 mg).

  • Add the desired arylboronic acid (1.2 mmol).

  • Add Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and a suitable phosphine ligand such as SPhos (0.04 mmol, 16.4 mg).

  • Add potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Add a degassed solvent mixture of 1,4-Dioxane (4 mL) and Water (1 mL).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic phase with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Boronic Acid PartnerProductTypical Yield Range
Phenylboronic acid5-ethyl-2-methyl-4-phenylpyridine85-95%
4-Methoxyphenylboronic acid5-ethyl-4-(4-methoxyphenyl)-2-methylpyridine80-92%
3-Thiopheneboronic acid5-ethyl-2-methyl-4-(thiophen-3-yl)pyridine75-88%
Pyrimidine-5-boronic acid5-(5-ethyl-2-methylpyridin-4-yl)pyrimidine70-85%

Note: Yields are illustrative and can vary based on specific reaction conditions and ligand choice.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) pd_complex->pd0 transmetalation Transmetalation pd_intermediate Ar-Pd(II)L₂(R) boronate R-B(OR)₃⁻ base Base (e.g., K₂CO₃) boronic_acid R-B(OH)₂ boronic_acid->base reductive_elim Reductive Elimination product Ar-R aryl_halide Ar-Br (4-Bromo-5-ethyl-2-methylpyridine)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Mizoroki-Heck Reaction

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a powerful route to functionalized styrenes and acrylates.[14] The reaction typically requires a palladium catalyst, a base, and is often performed at elevated temperatures.[15][16]

Causality of Protocol Choices:

  • Catalyst System: Similar to Suzuki coupling, a Pd(0) source is needed. Phosphine-free systems using ligands like N-heterocyclic carbenes (NHCs) or palladacycles can be highly effective.[15]

  • Base: A moderately strong inorganic or organic base (e.g., K₂CO₃, Et₃N) is used to neutralize the HBr generated during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMA are common to ensure the reaction proceeds at an adequate rate.[16]

  • In a sealed tube, combine 4-Bromo-5-ethyl-2-methylpyridine (1.0 mmol, 200 mg), the alkene (e.g., n-butyl acrylate, 1.5 mmol, 192 mg), and Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg).

  • Add potassium carbonate (K₂CO₃, 1.5 mmol, 207 mg).

  • Add N,N-Dimethylformamide (DMF, 3 mL).

  • Seal the tube and heat the reaction mixture to 120-130 °C for 12-24 hours.[17]

  • After cooling to room temperature, dilute the mixture with water (15 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (Na₂SO₄), and concentrate.

  • Purify the residue by column chromatography to isolate the substituted alkene product.

Heck_Workflow Heck Reaction Experimental Workflow start Combine Reactants (Bromopyridine, Alkene, Pd(OAc)₂, Base) in DMF heat Seal Tube & Heat (120-130 °C, 12-24h) start->heat cool Cool to Room Temperature heat->cool workup Aqueous Workup (Dilute with H₂O, Extract with Ether) cool->workup dry Dry & Concentrate (Na₂SO₄, Rotary Evaporation) workup->dry purify Purification (Silica Gel Chromatography) dry->purify product Final Product (Substituted Alkene) purify->product

Caption: Step-by-step workflow for a typical Heck coupling experiment.

Metal-Halogen Exchange: Grignard Reagent Formation

The C-Br bond in 4-Bromo-5-ethyl-2-methylpyridine can be converted into a potent nucleophile through metal-halogen exchange, most commonly via the formation of a Grignard reagent.[18] This transformation involves the reaction of the aryl bromide with magnesium metal in an anhydrous ether solvent.[19]

Causality of Protocol Choices:

  • Magnesium: Magnesium turnings are used to provide a high surface area for the reaction. Activation with a small crystal of iodine or 1,2-dibromoethane is often necessary to remove the passivating oxide layer from the metal surface.[20]

  • Solvent: Anhydrous ether solvents (e.g., diethyl ether, THF) are critical. They are non-protic and solvate the magnesium center, stabilizing the resulting Grignard reagent.[19] The presence of water will instantly quench the reagent, producing the corresponding hydrocarbon.[19][20]

  • Initiation: The reaction is often initiated by gentle heating or sonication. Once started, it is typically exothermic.

WARNING: This procedure must be conducted under strictly anhydrous conditions by trained personnel. Diethyl ether is extremely flammable.[19]

  • Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of dry nitrogen.

  • Place magnesium turnings (1.2 mmol, 29 mg) in the flask. Add a small crystal of iodine as an initiator.

  • In the dropping funnel, prepare a solution of 4-Bromo-5-ethyl-2-methylpyridine (1.0 mmol, 200 mg) in anhydrous diethyl ether (5 mL).

  • Add a small portion (~0.5 mL) of the bromide solution to the magnesium. Gentle warming with a heat gun may be required to initiate the reaction (indicated by bubbling and the disappearance of the iodine color).

  • Once the reaction begins, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium.

  • The resulting grey/black solution of (5-ethyl-2-methylpyridin-4-yl)magnesium bromide is not isolated but used directly in subsequent reactions with electrophiles (e.g., CO₂, aldehydes, ketones).[21]

Grignard_Logic Grignard Reagent Formation Logic start Ar-Br + Mg (Anhydrous Ether) conditions Strictly Anhydrous? start->conditions success Formation of Ar-MgBr (Grignard Reagent) conditions->success  Yes failure Reaction Fails or Quenches conditions->failure No   electrophile React with Electrophile (E+) (e.g., CO₂, RCHO) success->electrophile protonation Proton Source Present (e.g., H₂O) success->protonation product Formation of Ar-E electrophile->product hydrocarbon Formation of Ar-H protonation->hydrocarbon

Caption: Logical flow for the successful formation and use of a Grignard reagent.

Conclusion

4-Bromo-5-ethyl-2-methylpyridine is a highly valuable synthetic intermediate due to the versatile reactivity of its C4-Br bond. This guide has demonstrated its utility in cornerstone synthetic transformations, including Suzuki-Miyaura and Heck cross-coupling reactions, as well as in the formation of Grignard reagents. The electronic properties of the substituted pyridine ring render the C-Br bond susceptible to oxidative addition and metal-halogen exchange, providing reliable and high-yielding pathways to more complex, functionalized pyridine derivatives. The detailed protocols and mechanistic insights provided herein are intended to serve as a robust foundation for researchers and drug development professionals aiming to leverage this powerful building block in their synthetic campaigns.

References

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Retrieved from [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]

  • MDPI. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

  • PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism. Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. Retrieved from [Link]

  • Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (2025). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Retrieved from [Link]

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  • ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • NIH. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry. Retrieved from [Link]

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Foundational

4-Bromo-5-ethyl-2-methylpyridine: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, renowned for its presence in numerous pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, renowned for its presence in numerous pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. Among the vast array of substituted pyridines, 4-Bromo-5-ethyl-2-methylpyridine emerges as a particularly valuable, albeit specialized, building block. Its unique substitution pattern offers a handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of 4-Bromo-5-ethyl-2-methylpyridine, from its synthesis to its application in key organic transformations. As a Senior Application Scientist, this document aims to deliver not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.

Physicochemical and Spectroscopic Properties: A Tale of Two Molecules

5-Ethyl-2-methylpyridine: The Precursor

5-Ethyl-2-methylpyridine is a colorless to yellow liquid with a sharp, penetrating odor.[1] It is sparingly soluble in water but shows good solubility in common organic solvents such as ethanol, ether, and benzene.[1]

Table 1: Physicochemical Properties of 5-Ethyl-2-methylpyridine

PropertyValueReference
Molecular FormulaC₈H₁₁N[2]
Molecular Weight121.18 g/mol [2]
Boiling Point178 °C[2]
Density0.9208 g/cm³[2]
Refractive Index (n20/D)1.497[3]

Spectroscopic analysis of 5-ethyl-2-methylpyridine provides the foundational data for comparison after bromination.

Table 2: Spectroscopic Data for 5-Ethyl-2-methylpyridine

TechniqueKey DataReference
¹H NMR (400 MHz, CDCl₃)δ 8.32 (d, J = 2.1 Hz, 1H), 7.38 (dd, J = 7.9, 2.1 Hz, 1H), 7.05 (d, J = 7.9 Hz, 1H), 2.58 (q, J = 7.6 Hz, 2H), 2.50 (s, 3H), 1.21 (t, J = 7.6 Hz, 3H)[4]
¹³C NMR (100 MHz, CDCl₃)δ 155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6[4]
Mass Spectrometry (EI)m/z (%): 121 (M+, 54), 106 (100), 79 (33), 77 (31)[1]
4-Bromo-5-ethyl-2-methylpyridine: Predicted Properties

The introduction of a bromine atom at the 4-position is expected to significantly alter the physicochemical properties. The molecular weight will increase substantially, and the boiling point is predicted to be higher due to increased mass and stronger intermolecular forces. The electron-withdrawing nature of the bromine atom will also influence the electron density of the pyridine ring, impacting its reactivity and spectroscopic signatures. While experimental data is lacking, computational predictions can offer valuable estimates.

Synthesis of 4-Bromo-5-ethyl-2-methylpyridine: A Proposed Route

The synthesis of 4-Bromo-5-ethyl-2-methylpyridine can be logically approached through the direct electrophilic bromination of 5-ethyl-2-methylpyridine. The directing effects of the alkyl substituents (ortho, para-directing) and the pyridine nitrogen (meta-directing to electrophiles) need to be considered. The 2-methyl and 5-ethyl groups will activate the ring towards electrophilic substitution, primarily at positions 3, 4, and 6. The pyridine nitrogen deactivates the ring, especially at the 2, 4, and 6 positions. The interplay of these effects suggests that substitution at the 4-position is a plausible outcome, though a mixture of isomers might be formed.

Another viable approach involves the synthesis from a pyridine N-oxide, which activates the 4-position for halogenation.[5]

G cluster_synthesis Proposed Synthesis of 4-Bromo-5-ethyl-2-methylpyridine Start 5-Ethyl-2-methylpyridine Reaction Bromination Start->Reaction Electrophilic Aromatic Substitution Reagent Brominating Agent (e.g., NBS, Br2) Reagent->Reaction Product 4-Bromo-5-ethyl-2-methylpyridine Purification Purification (Distillation/Chromatography) Product->Purification Solvent Solvent (e.g., H2SO4, CCl4) Solvent->Reaction Reaction->Product

Caption: Proposed synthetic workflow for 4-Bromo-5-ethyl-2-methylpyridine.

Experimental Protocol: Electrophilic Bromination (Proposed)

This protocol is a generalized procedure based on standard bromination methods for pyridine derivatives and requires optimization.

Materials:

  • 5-Ethyl-2-methylpyridine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Sulfuric acid or an inert solvent like carbon tetrachloride

  • Sodium hydroxide solution

  • Sodium thiosulfate solution (for Br₂ quenching)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-ethyl-2-methylpyridine (1.0 eq.) in a suitable solvent (e.g., concentrated sulfuric acid). Cool the mixture in an ice bath.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., NBS, 1.05 eq.) portion-wise or bromine (1.05 eq.) dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to a temperature typically between 80-125 °C for 2-10 hours, monitoring the reaction progress by TLC or GC-MS.[6]

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic. If bromine was used, add a solution of sodium thiosulfate to quench any excess bromine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to isolate 4-Bromo-5-ethyl-2-methylpyridine.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The bromine atom at the 4-position of the pyridine ring makes 4-Bromo-5-ethyl-2-methylpyridine an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern drug discovery and materials science for the construction of C-C and C-N bonds.

G cluster_reactions Key Cross-Coupling Reactions Start 4-Bromo-5-ethyl-2-methylpyridine Suzuki Suzuki Coupling (with Boronic Acid/Ester) Start->Suzuki Sonogashira Sonogashira Coupling (with Terminal Alkyne) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (with Amine) Start->Buchwald Product_Suzuki Aryl/Vinyl-substituted Pyridine Suzuki->Product_Suzuki Product_Sonogashira Alkynyl-substituted Pyridine Sonogashira->Product_Sonogashira Product_Buchwald Amino-substituted Pyridine Buchwald->Product_Buchwald

Caption: Versatility of 4-Bromo-5-ethyl-2-methylpyridine in cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl and vinyl-substituted pyridine structures. This reaction is widely used in the synthesis of pharmaceuticals due to its mild conditions and tolerance of a broad range of functional groups.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst / LigandBaseSolventTemperature (°C)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90[7]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120 (MW)[8]
Pd₂(dba)₃ / XPhosCs₂CO₃t-BuOH/H₂O80[8]

Experimental Protocol: Suzuki-Miyaura Coupling (Generalized)

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 4-Bromo-5-ethyl-2-methylpyridine (1.0 eq.), the desired aryl- or vinylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in the synthesis of more complex molecules and conjugated materials.

Table 4: Common Conditions for Sonogashira Coupling of Bromopyridines

Catalyst SystemBaseSolventTemperature (°C)
Pd(PPh₃)₄ / CuIEt₃N or DiPEATHF or DMFRoom Temp to 60
PdCl₂(PPh₃)₂ / CuIEt₃NToluene70

Experimental Protocol: Sonogashira Coupling (Generalized)

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine 4-Bromo-5-ethyl-2-methylpyridine (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Solvent and Reagents: Add a degassed solvent (e.g., THF or DMF) followed by a base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.) and the terminal alkyne (1.1-1.5 eq.).

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide variety of aminopyridines, which are prevalent in pharmacologically active compounds.

Table 5: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst / LigandBaseSolventTemperature (°C)
Pd₂(dba)₃ / BINAPNaOtBuToluene100
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane110

Experimental Protocol: Buchwald-Hartwig Amination (Generalized)

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand (e.g., BINAP or Xantphos) to a dry Schlenk tube. Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) and stir for a few minutes.

  • Reaction Setup: To the catalyst mixture, add 4-Bromo-5-ethyl-2-methylpyridine (1.0 eq.), the amine (1.1-1.5 eq.), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring for several hours to overnight. Monitor the reaction's progress.

  • Work-up: Cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

4-Bromo-5-ethyl-2-methylpyridine represents a valuable, though under-documented, building block in the synthetic chemist's toolbox. While direct experimental data is sparse, its synthesis is readily conceivable through established bromination methodologies. More importantly, its strategic placement of a bromine atom opens the door to a wealth of synthetic possibilities through robust and reliable cross-coupling reactions. The protocols and data presented in this guide, though generalized, provide a solid foundation for researchers to explore the potential of this versatile intermediate in the development of novel pharmaceuticals and advanced materials. As with any synthetic endeavor, careful optimization will be key to unlocking the full potential of this promising scaffold.

References

  • PubChem. 5-Ethyl-2-methylpyridine. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 5-ethyl-2-methyl pyridine. [Link]

  • Wikipedia. 5-Ethyl-2-methylpyridine. [Link]

  • PubChem. 4-Bromo-5-methylpyridin-2-amine. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 5-Ethyl-2-methylpyridine borane. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]

  • The Royal Society of Chemistry. Supporting Information for... [Link]

  • Baran Lab. Pyridine N-Oxides. [Link]

  • Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. [Link]

  • FooDB. Showing Compound 5-Ethyl-2-methylpyridine (FDB000925). [Link]

  • PubChem. 4-Bromo-5-fluoro-2-methylpyridine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. [Link]

  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

  • YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]

  • ResearchGate. The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

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Exploratory

A Senior Application Scientist's Guide to Sourcing and Utilizing 4-Bromo-5-ethyl-2-methylpyridine in Pharmaceutical Research

Executive Summary This guide provides drug development professionals with a comprehensive technical overview of 4-Bromo-5-ethyl-2-methylpyridine, a key heterocyclic building block. We will explore its critical physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides drug development professionals with a comprehensive technical overview of 4-Bromo-5-ethyl-2-methylpyridine, a key heterocyclic building block. We will explore its critical physicochemical properties, outline a strategic approach to its procurement, and present a detailed, validated protocol for its application in cross-coupling reactions—a cornerstone of modern medicinal chemistry. Our focus is on ensuring scientific integrity and operational efficiency, from supplier selection to reaction optimization, empowering researchers to leverage this versatile intermediate with confidence.

Introduction to 4-Bromo-5-ethyl-2-methylpyridine: A Versatile Pyridine Intermediate

4-Bromo-5-ethyl-2-methylpyridine is a substituted pyridine derivative whose structural features make it a valuable intermediate in the synthesis of complex organic molecules. The pyridine ring is a common motif in pharmaceuticals, and the specific arrangement of the bromo, ethyl, and methyl groups on this scaffold offers multiple reaction pathways for chemists. The bromine atom, in particular, serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Understanding the fundamental properties of this compound is the first step in its effective utilization.

Table 1: Physicochemical Properties of 4-Bromo-5-ethyl-2-methylpyridine

PropertyValueSource
CAS Number 98488-99-4[1]
Molecular Formula C₈H₁₀BrN[1]
Molecular Weight 200.08 g/mol [1]
Appearance Varies by supplier, typically a liquid or low-melting solid
Storage Conditions Inert atmosphere, 2-8°C[1]

The strategic importance of halogenated pyridines lies in their ability to act as precursors for more complex structures, often used in the development of kinase inhibitors and other targeted therapies.[2][3]

Strategic Sourcing and Procurement

The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful drug development. The purity and consistency of 4-Bromo-5-ethyl-2-methylpyridine directly impact reaction yields, impurity profiles, and ultimately, the viability of a synthetic route.

Identifying and Qualifying Suppliers

A multitude of chemical suppliers offer 4-Bromo-5-ethyl-2-methylpyridine, ranging from large, multinational corporations to smaller, specialized manufacturers. The choice of supplier should be based on a combination of factors, including product quality, documentation, and logistical considerations.

Table 2: Representative Suppliers of 4-Bromo-5-ethyl-2-methylpyridine

SupplierNoted ForPurity/SpecificationCountry of Origin
BLD Pharm Wide range of research chemicalsVaries by batchChina
Tokyo Chemical Industry (TCI) High-purity reagents>98.0% (GC)Japan
Manas Petro Chem Bulk manufacturing capabilitiesmin. 98.0% (HPLC)India[4]
Ningbo Innopharmchem Pharmaceutical intermediatesCustom specificationsChina[5]

Causality in Supplier Selection:

  • For early-stage research and development, where small quantities are sufficient, suppliers like TCI are often preferred due to their high, documented purity, which minimizes variability in experimental results.

  • For scale-up and process development, manufacturers like Manas Petro Chem or Ningbo Innopharmchem may be more suitable due to their capacity for larger batches and potentially more competitive pricing.[4] However, rigorous in-house quality control is essential when transitioning to a bulk supplier.

The Importance of the Certificate of Analysis (CoA)

The CoA is a non-negotiable document that provides a detailed quality profile of a specific batch. When reviewing a CoA for 4-Bromo-5-ethyl-2-methylpyridine, pay close attention to:

  • Purity: Determined by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >98% is generally acceptable for most applications.

  • Identity Confirmation: Verified through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

  • Residual Solvents and Water Content: These impurities can interfere with subsequent reactions, particularly those sensitive to moisture or protic species.

Application in Pharmaceutical Synthesis: A Suzuki Coupling Protocol

To illustrate the utility of 4-Bromo-5-ethyl-2-methylpyridine, we will detail a representative Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the pharmaceutical industry. The bromine atom on the pyridine ring is readily displaced in this palladium-catalyzed reaction.

Workflow for Suzuki Coupling

The following diagram outlines the logical flow of the experimental process, from setup to product isolation.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine Reactants: - 4-Bromo-5-ethyl-2-methylpyridine - Boronic Acid Ester - Pd Catalyst - Ligand - Base B Add Anhydrous Solvent (e.g., Dioxane/Water) A->B Inert Atmosphere (N2 or Ar) C Heat to Reaction Temp (e.g., 80-100 °C) B->C Degas Mixture D Monitor Progress via TLC or LC-MS C->D E Cool to RT & Quench D->E Upon Completion F Aqueous Workup (Extraction) E->F G Dry Organic Layer F->G H Purify via Column Chromatography G->H Final Isolated Product H->Final

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, incorporating in-process controls to ensure a successful outcome.

Materials:

  • 4-Bromo-5-ethyl-2-methylpyridine (1.0 eq)

  • Arylboronic acid or ester (1.1 - 1.5 eq)

  • Pd(PPh₃)₄ (0.02 - 0.05 eq) or other suitable palladium catalyst/ligand system

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (typically a 4:1 to 10:1 ratio)

  • Ethyl acetate and Brine for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-5-ethyl-2-methylpyridine (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. This step is critical as oxygen can deactivate the palladium catalyst.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the aqueous sodium carbonate solution. The use of degassed solvents further protects the catalyst.

  • Reaction: Immerse the flask in a preheated oil bath at 90°C and stir vigorously.

  • Monitoring: After 1 hour, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate or analyze by LC-MS to check for the disappearance of the starting material. Continue to monitor every 1-2 hours until the reaction is complete.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with water and then brine to remove inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Safety, Handling, and Storage

Proper handling of 4-Bromo-5-ethyl-2-methylpyridine and its precursors is paramount for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6]

  • Handling: Handle the compound in a well-ventilated fume hood.[7] Avoid inhalation of vapors and contact with skin and eyes.[8] In case of contact, rinse thoroughly with water.[6]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere, in a cool, dry place away from incompatible materials such as strong acids.[1][8]

  • Disposal: Dispose of chemical waste in accordance with local and national regulations. This may involve incineration at a licensed chemical destruction plant.[9]

Conclusion

4-Bromo-5-ethyl-2-methylpyridine is a valuable and versatile building block for pharmaceutical research and development. A successful research campaign relies not only on the innovative design of synthetic routes but also on the meticulous sourcing of starting materials and the robust execution of chemical protocols. By implementing a strategic procurement process, carefully validating supplier quality, and employing well-controlled, validated experimental procedures, researchers can effectively unlock the synthetic potential of this important intermediate, accelerating the discovery of new medicines.

References

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. Retrieved from [Link]

  • Manas Petro Chem. (n.d.). 2-bromo-5-methylpyridine Manufacturer, Supplier from Mumbai. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: 2-Methyl-5-Ethylpyridine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis and Functionalization of 4-Bromo-5-ethyl-2-methylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] This document provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] This document provides a comprehensive guide to the synthesis and derivatization of 4-bromo-5-ethyl-2-methylpyridine, a key intermediate for the generation of diverse chemical libraries in drug discovery. We will explore the strategic synthesis of the core structure and detail robust, field-proven protocols for its subsequent functionalization via palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to empower researchers in their synthetic endeavors.

Introduction: The Significance of Polysubstituted Pyridines in Medicinal Chemistry

Polysubstituted pyridines are privileged structures in drug design due to their ability to engage in a variety of biological interactions, including hydrogen bonding, π-π stacking, and metal chelation.[3] The specific substitution pattern of 4-bromo-5-ethyl-2-methylpyridine offers a versatile platform for lead optimization. The bromine atom at the C4 position serves as a convenient handle for introducing a wide range of molecular complexity, while the methyl and ethyl groups at C2 and C5, respectively, can influence the molecule's solubility, metabolic stability, and binding affinity.[3] The pyridine nitrogen itself can act as a hydrogen bond acceptor and improve the physicochemical properties of drug candidates.[4]

Synthesis of the 4-Bromo-5-ethyl-2-methylpyridine Core

While direct, selective C-H functionalization of pyridines is an area of active research, the construction of polysubstituted pyridines often relies on the synthesis of a pre-functionalized ring system.[1][5] A common strategy for synthesizing the 4-bromo-5-ethyl-2-methylpyridine core involves a multi-step sequence starting from readily available precursors. One plausible, albeit not explicitly detailed in the literature for this exact molecule, synthetic route could be extrapolated from known pyridine syntheses, such as the Hantzsch pyridine synthesis or variations thereof, followed by a regioselective bromination.

A key challenge in pyridine chemistry is controlling the regioselectivity of electrophilic substitution, as the pyridine ring is electron-deficient.[3] However, the activating effect of the alkyl groups can direct bromination.

Strategic Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The true utility of 4-bromo-5-ethyl-2-methylpyridine lies in its capacity as a versatile building block for diversification. The bromine atom at the C4 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.[6][7][8]

Mechanistic Overview of Key Cross-Coupling Reactions

The Suzuki, Sonogashira, and Buchwald-Hartwig reactions all proceed through a similar catalytic cycle involving a palladium catalyst.

Cross_Coupling_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-X Transmetalation Transmetalation (R'-M) Oxidative_Addition->Transmetalation R'-M Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-5-ethyl-2-methylpyridine to form a Pd(II) intermediate.

  • Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center.[9]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.

Detailed Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates and scales.

General Considerations for Cross-Coupling Reactions
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.

  • Anhydrous Solvents: Use of anhydrous solvents is crucial for many of these reactions to prevent unwanted side reactions.

  • Ligand Selection: The choice of phosphine ligand can significantly impact the reaction efficiency. Electron-rich and bulky ligands often enhance the rate of oxidative addition and reductive elimination.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp2)-C(sp2) bonds.[6]

Suzuki_Workflow cluster_workflow Suzuki Coupling Workflow start Start reagents Combine Reactants: - 4-Bromo-5-ethyl-2-methylpyridine - Aryl/Heteroaryl Boronic Acid - Palladium Catalyst - Ligand - Base - Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction quench Reaction Quench (e.g., with water) reaction->quench extraction Aqueous Workup & Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Characterized Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

ReagentMolar Equiv.Purpose
4-Bromo-5-ethyl-2-methylpyridine1.0Starting Material
Aryl/Heteroarylboronic Acid1.1 - 1.5Coupling Partner
Pd(PPh3)4 or Pd(dppf)Cl20.02 - 0.05Catalyst
Na2CO3, K2CO3, or Cs2CO32.0 - 3.0Base
1,4-Dioxane/H2O or Toluene/EtOH/H2O-Solvent System

Procedure:

  • To a dry Schlenk flask, add 4-bromo-5-ethyl-2-methylpyridine (1.0 eq), the aryl/heteroarylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes.[7][10]

Materials:

ReagentMolar Equiv.Purpose
4-Bromo-5-ethyl-2-methylpyridine1.0Starting Material
Terminal Alkyne1.2 - 2.0Coupling Partner
Pd(PPh3)2Cl2 or other Pd(0) source0.01 - 0.05Catalyst
CuI0.02 - 0.10Co-catalyst
Triethylamine (Et3N) or Diisopropylamine (DIPA)-Base and Solvent
THF or DMF (optional)-Co-solvent

Procedure:

  • To a dry Schlenk flask, add 4-bromo-5-ethyl-2-methylpyridine (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[8][11]

Materials:

ReagentMolar Equiv.Purpose
4-Bromo-5-ethyl-2-methylpyridine1.0Starting Material
Primary or Secondary Amine1.1 - 1.5Coupling Partner
Pd2(dba)3 or Pd(OAc)20.01 - 0.05Catalyst Precursor
XPhos, SPhos, or other bulky phosphine ligand0.02 - 0.10Ligand
NaOtBu, K3PO4, or Cs2CO31.5 - 2.5Base
Toluene or Dioxane-Solvent

Procedure:

  • To a dry Schlenk flask, add the palladium precursor (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.5 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., toluene).

  • Add 4-bromo-5-ethyl-2-methylpyridine (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No ConversionInactive catalyst, insufficient temperature, poor quality reagentsUse a fresh catalyst, increase the reaction temperature, ensure reagents are pure and solvents are anhydrous.
Formation of Side ProductsHomocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira), debrominationUse a more dilute solution, adjust the stoichiometry of the coupling partners, change the ligand or base.
Difficulty in PurificationCo-elution of product and byproducts or starting materialsOptimize the chromatographic conditions (solvent system, gradient), consider recrystallization.

Conclusion

4-Bromo-5-ethyl-2-methylpyridine is a highly valuable and versatile intermediate for the synthesis of diverse libraries of polysubstituted pyridines. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide reliable and adaptable protocols for the generation of novel chemical entities for drug discovery and development. By understanding the underlying mechanisms and paying careful attention to experimental details, researchers can effectively utilize this building block to accelerate their research programs.

References

  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. Available at: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. Available at: [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central. Available at: [Link]

  • (5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold - ResearchGate. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available at: [Link]

  • Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PubMed Central. Available at: [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - PubMed Central. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Method for preparing 5-bromo-2-methylpyridine - Google Patents.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-5-ethyl-2-methylpyridine

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Pyridine Scaffolds and the Suzuki-Miyaura Coupling The pyridine motif is a cornerstone in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridine Scaffolds and the Suzuki-Miyaura Coupling

The pyridine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1][2] The functionalization of the pyridine ring is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[3][4] This application note provides a detailed guide to the Suzuki-Miyaura coupling of 4-Bromo-5-ethyl-2-methylpyridine, a substituted pyridine of interest in the synthesis of novel bioactive molecules. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, and provide insights into troubleshooting and optimization.

Mechanistic Considerations for the Suzuki-Miyaura Coupling of 4-Bromo-5-ethyl-2-methylpyridine

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[5] The key steps are oxidative addition, transmetalation, and reductive elimination.[6]

A general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX R¹-Pd(II)Ln-X Pd0->ArPdX OxAdd Oxidative Addition ArPdAr R¹-Pd(II)Ln-R² ArPdX->ArPdAr Transmetalation Transmetalation ArPdAr->Pd0 Product R¹-R² ArPdAr->Product RedElim Reductive Elimination RX R¹-X (4-Bromo-5-ethyl- 2-methylpyridine) Boronic R²-B(OR)₂ (Boronic Acid/Ester) Base Base

Figure 1. A simplified catalytic cycle of the Suzuki-Miyaura reaction.

For the specific case of 4-Bromo-5-ethyl-2-methylpyridine, several factors must be considered:

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6] The choice of a suitable ligand is crucial to mitigate this effect.

  • Steric Hindrance: The methyl and ethyl groups on the pyridine ring may introduce steric hindrance, which can affect the rate of oxidative addition and transmetalation. The selection of a bulky yet effective ligand can be advantageous.

  • Electronic Effects: The electron-donating nature of the alkyl groups on the pyridine ring can influence the reactivity of the C-Br bond.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-5-ethyl-2-methylpyridine

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-Bromo-5-ethyl-2-methylpyridine with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Reagents and Materials
Reagent/MaterialGradeSupplier
4-Bromo-5-ethyl-2-methylpyridine≥95%Commercially available
Arylboronic Acid≥97%Commercially available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercially available
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand gradeCommercially available
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
WaterDegassed, deionizedIn-house
Nitrogen or Argon gasHigh purityIn-house
Reaction vessel (e.g., Schlenk tube or microwave vial)------
Magnetic stirrer and stir bar------
Heating source (e.g., oil bath, heating mantle, or microwave reactor)------
Reaction Setup Workflow

experimental_workflow start Start reagents Weigh and add solids: 4-Bromo-5-ethyl-2-methylpyridine, Arylboronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ to a dry reaction vessel. start->reagents inert Seal the vessel and purge with inert gas (N₂ or Ar) for 10-15 min. reagents->inert solvents Add degassed 1,4-dioxane and water via syringe. inert->solvents reaction Heat the reaction mixture with stirring at the specified temperature for the allotted time. solvents->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup Perform aqueous workup: Quench with water, extract with an organic solvent (e.g., EtOAc). monitoring->workup Complete purification Purify the crude product by flash column chromatography. workup->purification analysis Characterize the final product (NMR, MS, etc.). purification->analysis end End analysis->end

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-Bromo-5-ethyl-2-methylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).

  • Addition of Base: Add anhydrous potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the reaction vessel with a septum or cap and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, ensuring the final concentration of the limiting reagent is between 0.1 and 0.5 M) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating mantle at 80-100 °C, or heat in a microwave reactor according to the instrument's guidelines. Stir the reaction mixture vigorously for 4-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the reaction components.

ParameterRecommended Starting ConditionsRationale and Optimization Considerations
Palladium Catalyst Pd(OAc)₂ (2 mol%)A common and effective palladium source. Other Pd(0) or Pd(II) precursors can be used, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[7] Catalyst loading can be optimized (typically 1-5 mol%).
Ligand SPhos (4 mol%)A bulky, electron-rich phosphine ligand that is often effective for challenging substrates, including heteroaryl halides.[8] Other Buchwald-type ligands (e.g., XPhos, RuPhos) or other phosphine ligands can be screened.
Base K₃PO₄ (2.0 equiv)A moderately strong base that is often effective and well-tolerated by many functional groups.[7] Other bases such as K₂CO₃, Cs₂CO₃, or Na₂CO₃ can be tested.[9] The choice of base can significantly impact the reaction rate and yield.
Solvent 1,4-Dioxane/Water (4:1 to 10:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[9] Other solvent systems like toluene/water, DMF/water, or THF/water can be explored.[10] The water content is crucial for the activation of the boronic acid.
Temperature 80-100 °CA typical temperature range for Suzuki couplings. Higher temperatures may be required for less reactive substrates, but can also lead to decomposition. Microwave irradiation can often accelerate the reaction and improve yields.
Boronic Acid/Ester Arylboronic Acid (1.2 equiv)Boronic acids are common coupling partners. Boronic esters (e.g., pinacol esters) can also be used and may offer advantages in terms of stability and handling.[11]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the palladium precursor and ligand are of high quality. Consider using a pre-formed catalyst.
Insufficiently inert atmosphereThoroughly degas solvents and purge the reaction vessel with inert gas.
Catalyst poisoning by pyridineIncrease ligand to palladium ratio. Screen different ligands.
Low reaction temperatureIncrease the reaction temperature or use microwave heating.
Formation of Homocoupled Product Oxidative homocoupling of boronic acidEnsure a thoroughly deoxygenated reaction mixture. Use a slight excess of the boronic acid.
Dehalogenation of the Starting Material Presence of a hydrogen sourceEnsure anhydrous solvents (if a water-free system is attempted).
Decomposition of Starting Material or Product High temperatureReduce the reaction temperature and/or shorten the reaction time.

Conclusion

The Suzuki-Miyaura coupling of 4-Bromo-5-ethyl-2-methylpyridine is a viable and valuable transformation for the synthesis of novel functionalized pyridine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired products. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important reaction in a research and development setting.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 72(19), 7296–7299.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5089.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
  • ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Sadowski, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2265–2275.
  • ResearchGate. (2020). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Steel, P. J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(25), 10186–10197.
  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • Soós, T., et al. (2018). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 23(1), 163.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Wiley-VCH.
  • ResearchGate. (n.d.). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. Retrieved from [Link]

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435–6451.
  • Zhang, J., et al. (2014). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Sci-Hub. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 4-Bromo-5-ethyl-2-methylpyridine as a Strategic Building Block for Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Substituted Pyridine Scaffold In the landscape of modern medicinal chemistry, the pyridine scaffold stands out as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold stands out as a "privileged" structure, particularly in the design of kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, frequently forming critical interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP itself.[1][2][3] This fundamental interaction anchors the inhibitor, providing a foundation for potency. Furthermore, the pyridine ring's aromatic nature allows for favorable pharmacokinetic properties, including metabolic stability and solubility.[4][5]

This guide focuses on a particularly valuable, functionalized building block: 4-Bromo-5-ethyl-2-methylpyridine . The strategic placement of its substituents makes it an exceptionally versatile starting material for constructing complex kinase inhibitors.

  • The Bromine Atom (C4): Serves as a highly reactive "handle" for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, alkyl, and amino groups. This is the primary site for building out the inhibitor's structure to target specific regions of the kinase active site.[6]

  • The Methyl Group (C2): The presence of a methyl group adjacent to the pyridine nitrogen can enhance selectivity and potency. It can influence the conformation of the molecule and provide favorable steric interactions within the ATP pocket.[2][3]

  • The Ethyl Group (C5): This small alkyl group can improve metabolic stability and fine-tune the lipophilicity of the final compound, which is crucial for achieving desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This document provides detailed protocols and technical insights for leveraging 4-Bromo-5-ethyl-2-methylpyridine in key synthetic transformations essential for the development of next-generation kinase inhibitors.

Caption: Structure of 4-Bromo-5-ethyl-2-methylpyridine with key functional sites.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[7][8] For a substrate like 4-Bromo-5-ethyl-2-methylpyridine, these reactions are the primary tools for elaborating the core structure into a potent and selective kinase inhibitor.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[9][10] It involves the coupling of the bromo-pyridine with an organoboron compound (typically a boronic acid or ester).

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes with phosphine ligands are standard. Pd(PPh₃)₄ is a classic choice, while Pd(dppf)Cl₂ often offers greater stability and efficiency, especially for heteroaromatic substrates.[11] The bulky, electron-rich dppf ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Carbonates (e.g., K₂CO₃, Na₂CO₃) or phosphates (K₃PO₄) are commonly used. The choice of base can significantly impact yield and should be screened for optimal results.[11]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typical. Water is necessary to dissolve the inorganic base and facilitate the reaction.[11] The system must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 5-ethyl-2-methyl-4-phenylpyridine from 4-Bromo-5-ethyl-2-methylpyridine and phenylboronic acid.

Materials:

  • 4-Bromo-5-ethyl-2-methylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Deionized Water, degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-5-ethyl-2-methylpyridine, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of bromopyridine).

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.[7]

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[7]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂Robust, air-stable precatalyst effective for heteroaryl couplings.[11]
Ligand dppf (in Pd(dppf)Cl₂)Bulky, electron-rich ligand promoting efficient catalysis.
Base K₂CO₃ or K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/Water (4:1)Ensures solubility of both organic and inorganic reagents.
Temperature 90–100 °CProvides sufficient thermal energy to drive the catalytic cycle.
Atmosphere Inert (Argon/N₂)Prevents oxidation and deactivation of the Pd(0) catalyst.
Buchwald-Hartwig Amination: Constructing Key C–N Bonds

The formation of a C-N bond is critical for many kinase inhibitors, as the resulting arylamine moiety often serves as a key hydrogen-bond donor or acceptor in the kinase hinge region. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for coupling aryl halides with a wide range of primary and secondary amines.[12][13]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are state-of-the-art. They promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a better nucleophile for the palladium complex. Sodium tert-butoxide (NaOtBu) is the most common choice.[8]

  • Solvent: Anhydrous, aprotic polar solvents like toluene or 1,4-dioxane are typically used to ensure the stability of the strong base and the catalytic intermediates.

Detailed Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-benzyl-5-ethyl-2-methylpyridin-4-amine from 4-Bromo-5-ethyl-2-methylpyridine and benzylamine.

Materials:

  • 4-Bromo-5-ethyl-2-methylpyridine (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • Reaction Setup: In a glovebox or under a robust stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

  • Reagent Addition: Add toluene, followed by 4-Bromo-5-ethyl-2-methylpyridine and benzylamine via syringe.

  • Reaction Execution: Seal the flask and heat the mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Work-up:

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and separate the layers.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

G Setup Reaction Setup (Inert Atmosphere) Reagents Combine Bromopyridine, Amine, Catalyst, Ligand, Base, and Solvent Setup->Reagents Reaction Heating & Stirring (e.g., 100-110 °C) Reagents->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction If incomplete Workup Work-up Monitoring->Workup If complete Quench Quench Reaction Workup->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Drying and Concentration Extract->Dry Purify Purification (Column Chromatography) Dry->Purify G Start 4-Bromo-5-ethyl-2-methylpyridine Suzuki Suzuki Coupling (with Arylboronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig (with Amine) Start->Buchwald Sonogashira Sonogashira Coupling (with Alkyne) Start->Sonogashira Intermediate1 Aryl-Substituted Pyridine Suzuki->Intermediate1 Intermediate2 Amino-Substituted Pyridine Buchwald->Intermediate2 Intermediate3 Alkynyl-Substituted Pyridine Sonogashira->Intermediate3 Final Kinase Inhibitor Candidate (e.g., PLK4, EGFR, PIM-1) Intermediate1->Final Further Functionalization Intermediate2->Final Further Functionalization Intermediate3->Final Further Functionalization

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-5-ethyl-2-methylpyridine

Introduction: Strategic Functionalization of a Privileged Heterocycle In the landscape of pharmaceutical and agrochemical development, substituted pyridines represent a class of "privileged scaffolds" due to their preval...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

In the landscape of pharmaceutical and agrochemical development, substituted pyridines represent a class of "privileged scaffolds" due to their prevalence in a multitude of biologically active molecules. The targeted functionalization of these heterocycles is a cornerstone of modern medicinal chemistry. 4-Bromo-5-ethyl-2-methylpyridine stands as a versatile building block, primed for derivatization at the C4-position through nucleophilic aromatic substitution (SNAr).

The pyridine ring, being electron-deficient, is inherently activated towards attack by nucleophiles. This effect is most pronounced at the positions ortho and para to the ring nitrogen (C2, C6, and C4), as the electronegative nitrogen can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[1][2][3] Consequently, the bromine atom at the C4-position of 4-Bromo-5-ethyl-2-methylpyridine serves as a competent leaving group, enabling the introduction of a diverse array of functional groups, including amines, alkoxides, and thiolates.

This guide provides a comprehensive technical overview and detailed experimental protocols for conducting SNAr reactions on this specific substrate. We will delve into the causality behind experimental choices, ensuring that researchers can not only replicate the procedures but also adapt them for novel nucleophiles and applications. The protocols are designed to be self-validating, with clear guidance on reaction monitoring and product purification.

Core Concepts: The Addition-Elimination Mechanism

Nucleophilic aromatic substitution on electron-deficient rings like pyridine does not proceed through a concerted SN2 or a stepwise SN1 mechanism. Instead, it follows a two-step addition-elimination pathway .[4][5]

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromine). This initial attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5][6] The stability of this complex is paramount; the negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which is the primary reason for the enhanced reactivity at the 4-position.[1][7]

  • Elimination (Fast Step): The aromaticity of the ring is restored by the expulsion of the leaving group (bromide ion). Since the C-Br bond cleavage is not part of the rate-limiting step, the reactivity order of halogens in SNAr is often inverted compared to SN2 reactions, with F > Cl > Br > I, due to the powerful inductive electron-withdrawing effect of fluorine stabilizing the intermediate.[4][8]

The presence of two alkyl groups (methyl and ethyl) on the ring has a modest electronic influence. As electron-donating groups, they may slightly decrease the reactivity compared to an unsubstituted ring, but they do not fundamentally alter the viability of the SNAr reaction at the activated 4-position.

Visualizing the SNAr Mechanism

Caption: The Addition-Elimination mechanism for SNAr reactions.

Materials and Reagents

The following table outlines the necessary materials for performing SNAr reactions on 4-Bromo-5-ethyl-2-methylpyridine.

Reagent/MaterialGradeSupplier RecommendationPurpose
4-Bromo-5-ethyl-2-methylpyridine>97%Sigma-Aldrich, Combi-BlocksSubstrate
Nucleophiles
MorpholineAnhydrous, >99%Acros OrganicsAmine Nucleophile
Sodium Methoxide>95% (solid) or 25% in MeOHSigma-AldrichAlkoxide Nucleophile
Bases
Potassium Carbonate (K₂CO₃)Anhydrous, PowderFisher ScientificMild inorganic base for amination
Solvents
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.9%EMD MilliporePolar aprotic solvent for amination
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-AldrichPolar aprotic solvent for alkoxylation
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsExtraction solvent
Dichloromethane (DCM)ACS GradeFisher ScientificExtraction solvent
Other
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichDrying agent
Brine (Saturated NaCl solution)-Lab-preparedAqueous wash
Silica Gel60 Å, 230-400 meshSorbent TechnologiesStationary phase for column chromatography

Experimental Protocols

The following protocols are adapted from established procedures for analogous halopyridines and provide a robust starting point for optimization.[6]

Protocol 1: Amination with Morpholine

This procedure details the substitution of the 4-bromo group with a secondary amine nucleophile.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-5-ethyl-2-methylpyridine (1.0 eq).

  • Reagent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) to dissolve the substrate. To this stirred solution, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq). The base is crucial for scavenging the HBr formed during the reaction.

  • Heating and Monitoring: Heat the reaction mixture to 90-110 °C in an oil bath. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure 4-(5-ethyl-2-methylpyridin-4-yl)morpholine.

Protocol 2: Alkoxylation with Sodium Methoxide

This protocol describes the synthesis of a 4-alkoxy-substituted pyridine derivative.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 4-Bromo-5-ethyl-2-methylpyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add sodium methoxide (1.3 eq) portion-wise to the stirred solution at room temperature. Caution: Sodium methoxide is a strong base and is moisture-sensitive.

  • Heating and Monitoring: Stir the reaction mixture at a temperature ranging from 60 °C to 90 °C. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by silica gel chromatography to afford the desired 4-methoxy-5-ethyl-2-methylpyridine.

Visualizing the Experimental Workflow

experimental_workflow General Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Reaction Setup (Substrate, Solvent) reagents 2. Reagent Addition (Nucleophile, Base) setup->reagents heat 3. Heating & Monitoring (TLC / LC-MS) reagents->heat quench 4. Quench Reaction heat->quench Reaction Complete extract 5. Extraction quench->extract wash 6. Wash Organic Layer extract->wash dry 7. Dry & Concentrate wash->dry purify 8. Column Chromatography dry->purify product product purify->product Final Product

Caption: A generalized workflow for SNAr reactions.

Data Summary and Expected Outcomes

The following table provides estimated reaction parameters and expected yields based on analogous transformations.[6] Optimization may be required for specific nucleophiles.

NucleophileBase (eq)SolventTemperature (°C)Time (h)Expected Yield (%)
MorpholineK₂CO₃ (2.0)DMSO90-1104-1270-90
Sodium Methoxide- (1.3 eq used)DMF60-902-875-95
Other AminesK₂CO₃ or Cs₂CO₃DMSO/DMF90-1206-2460-85
Other Alkoxides- (1.3-1.5 eq used)DMF/THF60-1004-1665-90

Troubleshooting and Field-Proven Insights

  • Low Reactivity: If the reaction is sluggish, particularly with the bromo-substrate, consider increasing the temperature in increments of 10-20 °C. For less reactive nucleophiles, a stronger base such as sodium hydride (for alkoxide formation in situ) or cesium carbonate may be beneficial.

  • Side Reactions: In the case of primary amine nucleophiles, dialkylation can be a competing side reaction. Using a larger excess of the amine can sometimes mitigate this issue.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are ideal as they effectively solvate the cationic counter-ion of the base and do not interfere with the nucleophile.[9] Protic solvents like alcohols can compete as nucleophiles and should generally be avoided unless they are the intended reagent.

  • Incomplete Conversion: Ensure all reagents and solvents are anhydrous, as water can hydrolyze strong bases and compete as a weak nucleophile.

Conclusion

The nucleophilic aromatic substitution on 4-Bromo-5-ethyl-2-methylpyridine is a robust and highly effective method for generating a diverse library of substituted pyridine derivatives. The inherent electronic properties of the pyridine ring facilitate this transformation at the C4-position. By understanding the underlying addition-elimination mechanism and carefully controlling the reaction parameters as outlined in these protocols, researchers can confidently and efficiently synthesize novel compounds for applications in drug discovery and materials science.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Retrieved from [Link]

  • Google Patents. (2014). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in SN Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and biological evaluation of a new series of 4-alkoxy-2-arylquinoline derivatives as potential antituberculosis agents. Retrieved from [Link]

  • Digital Commons@Georgia Southern. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Retrieved from [Link]

  • Chem Help ASAP. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). 2 - Reaction Examples. Retrieved from [Link]

  • Green Chemistry & Catalysis. (2026, January 9). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Retrieved from [Link]

  • PubMed. (2007, August). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 18.5 Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Exploring the Role of Nucleophiles in Chemical Reactions. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. Retrieved from [Link]

  • Pearson. (n.d.). Propose mechanisms and show the expected products of the following reactions. (a) 2,4-dinitrochlorobenzene + sodium methoxide (NaOCH3) (b) 2,4-dimethylchlorobenzene + sodium hydroxide, 350 °C. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 4-Bromo-5-ethyl-2-methylpyridine as an Intermediate for Pharmaceutical Compounds

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry The pyridine scaffold is a cornerstone in modern drug discovery, present in a vast array of therapeutic agents due to its ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, present in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets. Halogenated pyridines, in particular, serve as versatile intermediates, enabling the construction of complex molecular architectures through a variety of cross-coupling reactions. 4-Bromo-5-ethyl-2-methylpyridine is a strategically functionalized building block, offering multiple reaction vectors for the synthesis of novel pharmaceutical compounds. The bromine atom at the 4-position is primed for metal-catalyzed cross-coupling reactions, while the methyl and ethyl groups provide steric and electronic properties that can be crucial for tuning the pharmacokinetic and pharmacodynamic profiles of a drug candidate.

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 4-Bromo-5-ethyl-2-methylpyridine as a key intermediate in pharmaceutical research and development. We will detail the synthesis of its precursor, 5-ethyl-2-methylpyridine, propose a robust protocol for its subsequent bromination, and provide detailed methodologies for its use in the synthesis of more complex molecules.

Synthesis of the Precursor: 5-Ethyl-2-methylpyridine

The synthesis of 5-ethyl-2-methylpyridine is well-established and can be achieved through several methods. A common and scalable approach involves the reaction of acetaldehyde with an ammonium salt at elevated temperatures and pressures.[1] Another reliable method is the reaction of paraldehyde with aqueous ammonia in the presence of a catalyst such as ammonium acetate.[2]

Protocol 1: Synthesis of 5-Ethyl-2-methylpyridine from Paraldehyde and Ammonia

This protocol is adapted from a procedure in Organic Syntheses.[2]

Reaction Scheme:

Paraldehyde Paraldehyde r1 Paraldehyde->r1 Ammonia Aqueous Ammonia Ammonia->r1 Catalyst Ammonium Acetate (cat.) r2 Catalyst->r2 Heat ~230 °C, Pressure Heat->r2 Product 5-Ethyl-2-methylpyridine r1->r2 r2->Product Start 5-Ethyl-2-methylpyridine Nitration Nitration (HNO3/H2SO4) Start->Nitration Nitro 5-Ethyl-2-methyl-4-nitropyridine Nitration->Nitro Reduction Reduction (e.g., H2, Pd/C) Nitro->Reduction Amino 5-Ethyl-2-methylpyridin-4-amine Reduction->Amino Sandmeyer Sandmeyer Reaction (1. NaNO2, HBr 2. CuBr) Amino->Sandmeyer Product 4-Bromo-5-ethyl-2-methylpyridine Sandmeyer->Product

A proposed multi-step synthesis of 4-Bromo-5-ethyl-2-methylpyridine.

Protocol 2: Proposed Synthesis of 4-Bromo-5-ethyl-2-methylpyridine

Step 1: Nitration of 5-Ethyl-2-methylpyridine

  • Carefully add 5-ethyl-2-methylpyridine to a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • Allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash with water, and dry the crude 5-ethyl-2-methyl-4-nitropyridine.

Step 2: Reduction to 5-Ethyl-2-methylpyridin-4-amine

  • Dissolve the nitropyridine from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude aminopyridine.

Step 3: Sandmeyer Reaction to 4-Bromo-5-ethyl-2-methylpyridine

  • Dissolve the aminopyridine from Step 2 in an aqueous solution of hydrobromic acid at low temperature (0-5 °C).

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or distillation to yield 4-Bromo-5-ethyl-2-methylpyridine.

Predicted Characterization Data for 4-Bromo-5-ethyl-2-methylpyridine:

Technique Predicted Data
¹H NMR Two singlets for the pyridine ring protons, a quartet and a triplet for the ethyl group, and a singlet for the methyl group. The chemical shifts will be influenced by the bromine atom.
¹³C NMR Six distinct signals for the pyridine ring carbons and three signals for the aliphatic carbons. The carbon bearing the bromine will show a characteristic downfield shift.
Mass Spec. A molecular ion peak with a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks in a ~1:1 ratio).
IR Spec. Peaks corresponding to C-H stretching, C=C and C=N stretching of the pyridine ring, and a C-Br stretching vibration.

Applications in Pharmaceutical Synthesis: Cross-Coupling Reactions

4-Bromo-5-ethyl-2-methylpyridine is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-ethyl-2-methylpyridine

This protocol provides a general procedure for the coupling of 4-Bromo-5-ethyl-2-methylpyridine with an arylboronic acid. [3] Catalytic Cycle:

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

ReagentMolar Mass ( g/mol )Equivalents
4-Bromo-5-ethyl-2-methylpyridine200.071.0
Arylboronic AcidVaries1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)1155.560.01 - 0.05
Base (e.g., K₃PO₄)212.272.0 - 3.0
Solvent (e.g., 1,4-Dioxane/Water 4:1)--

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-5-ethyl-2-methylpyridine (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring. [3]5. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Safety and Handling

While a specific safety data sheet for 4-Bromo-5-ethyl-2-methylpyridine is not available, its handling should be guided by the known hazards of its precursor, 5-ethyl-2-methylpyridine, and other halogenated pyridines.

  • 5-Ethyl-2-methylpyridine: This precursor is a colorless to yellow liquid that is insoluble in water. It may cause irritation to the skin, eyes, and mucous membranes and can be toxic if ingested. [4]* General Precautions for Halogenated Pyridines: These compounds should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

4-Bromo-5-ethyl-2-methylpyridine represents a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. While its direct synthesis may require a multi-step approach, the well-established chemistry of pyridine functionalization provides a clear and reliable pathway. Its utility in powerful cross-coupling reactions opens the door to a wide range of molecular diversity, making it a key building block for medicinal chemists and drug development professionals. The protocols and data presented in this guide offer a solid foundation for the synthesis, characterization, and application of this important intermediate.

References

  • PubChem. 5-Ethyl-2-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • Alam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 207. Available from: [Link]

  • Google Patents. (2011). Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Available from: [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. Available from: [Link]

  • Google Patents. (1974). Process for the production of 2-methyl-5-ethyl pyridine. US3846435A.
  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cross-Coupling with 4-Bromo-5-ethyl-2-methylpyridine

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromo-5-ethyl-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromo-5-ethyl-2-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, and often tricky, substrate. Here, we move beyond generic protocols to provide a deeper understanding of the reaction mechanics and a logical framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with 4-bromo-5-ethyl-2-methylpyridine so slow or low-yielding compared to simpler aryl bromides like bromobenzene?

A: This is a common and critical question. The challenges with this substrate arise from a combination of electronic and steric factors inherent to its structure:

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively reducing the concentration of the active catalytic species and slowing down the reaction.[1][2] This is a well-documented phenomenon in the cross-coupling of N-heterocyclic halides.

  • Steric Hindrance: The methyl group at the 2-position (ortho to the nitrogen) and the ethyl group at the 5-position create significant steric bulk around the pyridine ring. This hindrance can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[3][4] This step is often the rate-limiting step of the catalytic cycle.[3]

  • Electron-Rich Nature: The methyl and ethyl groups are electron-donating, which increases the electron density of the pyridine ring. This makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[5][6]

To overcome these challenges, reaction conditions must be specifically tailored to use highly active catalysts that can overcome both steric and electronic barriers.

Q2: I have no or very low conversion. What are the first three things I should check?

A: When facing a failed reaction, a systematic approach is key. Before re-screening a dozen conditions, verify these fundamentals:

  • Catalyst Activity: Has your palladium source decomposed? The formation of a black precipitate ("palladium black") is a classic sign of catalyst decomposition.[7] If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its reduction to the active Pd(0) state.[8] The most reliable solution is to use a fresh source of catalyst or, preferably, switch to a modern, air-stable palladium pre-catalyst (e.g., a Buchwald or PEPPSI-type pre-catalyst) which is designed to generate the active L-Pd(0) species more reliably.[3][9]

  • Reagent and Solvent Quality: Cross-coupling reactions are highly sensitive to impurities. Ensure your solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can oxidize both the catalyst and phosphine ligands. Phosphine ligands themselves are prone to oxidation; use fresh or properly stored ligands. The quality of your base is also critical; for solid bases like K₃PO₄ or Cs₂CO₃, ensure they are finely powdered and dry.[5]

  • Reaction Temperature: Sterically hindered and electron-rich substrates like 4-bromo-5-ethyl-2-methylpyridine often require higher temperatures to overcome the activation energy for oxidative addition. If you ran the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C, potentially switching to a higher-boiling solvent like 1,4-dioxane or DMF.[3][10]

Q3: What is "hydrodehalogenation" and how do I know if it's happening?

A: Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom, yielding 5-ethyl-2-methylpyridine. This is particularly prevalent in Suzuki-Miyaura couplings where boronic acids can undergo protodeboronation to generate a proton source.[7] You can identify this byproduct by LC-MS or GC-MS analysis of your crude reaction mixture. To minimize it, ensure your reagents and solvents are scrupulously dry and consider using a non-protic solvent system.

Troubleshooting Specific Cross-Coupling Reactions

This section provides targeted advice for the most common coupling reactions performed with 4-bromo-5-ethyl-2-methylpyridine.

Workflow: A Logical Troubleshooting Approach

Before diving into specific reaction types, use this logical workflow to guide your optimization efforts.

troubleshooting_flowchart start Reaction Issue: Low or No Yield check_catalyst 1. Catalyst & Ligand Check start->check_catalyst Start Here sub_catalyst Pd black observed? check_catalyst->sub_catalyst check_reagents 2. Reagent & Solvent Quality sub_ligand Is ligand bulky enough? check_reagents->sub_ligand check_conditions 3. Reaction Conditions sub_base Is base appropriate? check_conditions->sub_base sub_catalyst->check_reagents No action_precatalyst Action: Use air-stable pre-catalyst. Ensure rigorous degassing. sub_catalyst->action_precatalyst Yes sub_ligand->check_conditions Yes action_ligand Action: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). sub_ligand->action_ligand No sub_temp Is temperature high enough? sub_base->sub_temp Yes action_base Action: Screen bases. (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for B-H). sub_base->action_base No end_point Consult specific reaction guide sub_temp->end_point Yes action_temp Action: Increase temperature. Switch to higher-boiling solvent (e.g., dioxane, DMF). sub_temp->action_temp No

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Suzuki-Miyaura Coupling

Problem: Low yield of the desired biaryl product, with significant recovery of starting material and/or formation of 5-ethyl-2-methylpyridine (hydrodehalogenation).

Possible CauseScientific Rationale & Solution
Inefficient Oxidative Addition The steric hindrance from the 2-methyl group and the electron-rich nature of the ring impede this initial step. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] Solution: Employ a catalytic system with a bulky, electron-rich phosphine ligand. The Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) are excellent choices as they promote the formation of a highly reactive, monoligated L-Pd(0) species that can more readily access the hindered C-Br bond.[1][4]
Protodeboronation of Boronic Acid This side reaction consumes your coupling partner and generates protons, which can lead to hydrodehalogenation of the starting material.[7] It is often catalyzed by trace water and the palladium catalyst itself. Solution: Use anhydrous solvents and reagents. A common and effective base for suppressing this is potassium phosphate (K₃PO₄).[11] Using a slight excess (1.2-1.5 eq.) of the boronic acid can also compensate for some loss.[11]
Poor Base/Solvent Combination The base is crucial for activating the boronic acid for transmetalation. An inappropriate choice can lead to poor solubility or side reactions. Solution: A mixture of an ethereal solvent like 1,4-dioxane with water (typically 4:1 to 5:1) is a robust starting point with bases like K₂CO₃ or K₃PO₄.[11][12][13] The water helps to solubilize the inorganic base. For very sensitive substrates, completely anhydrous conditions with a base like Cs₂CO₃ in dioxane can be effective.
Optimized Starting Protocol: Suzuki-Miyaura Coupling
  • Setup: To a dry Schlenk flask under an argon or nitrogen atmosphere, add 4-bromo-5-ethyl-2-methylpyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and finely powdered potassium phosphate (K₃PO₄, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst system. A reliable choice is XPhos Pd G3 (1-3 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the starting bromide).

  • Reaction: Heat the mixture with vigorous stirring to 90-110 °C. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-18 hours.[4]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

Problem: Incomplete conversion, with starting materials remaining even after prolonged reaction times.

Possible CauseScientific Rationale & Solution
Inappropriate Base Selection The base must be strong enough to deprotonate the amine or the palladium-amine complex to facilitate reductive elimination, but not so harsh that it decomposes the substrate.[14][15] Solution: For primary and secondary aliphatic amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LHMDS is often required.[15][16] For less nucleophilic amines (like anilines) or substrates with base-sensitive functional groups, a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, though this often requires higher temperatures.[14]
Catalyst Inhibition Both the pyridine starting material and the aminated product can act as ligands for the palladium, leading to catalyst deactivation. Solution: Use a ligand that is both bulky and a strong σ-donor to outcompete the pyridine for coordination and to accelerate the rate-limiting reductive elimination step. Josiphos-type or Buchwald biarylphosphine ligands (e.g., RuPhos, BrettPhos) are specifically designed for these challenging C-N couplings.[15]
Poor Solvent Choice The solvent must be able to dissolve all components of the reaction and be stable at the required temperature. Some solvents can inhibit the reaction. Solution: Toluene and 1,4-dioxane are excellent general-purpose solvents for Buchwald-Hartwig reactions.[14][17] Avoid chlorinated solvents, acetonitrile, or pyridine itself, as they can coordinate to the palladium and inhibit catalysis.[14]
Table: Base Selection Guide for Buchwald-Hartwig Amination
BasepKaH (Conjugate Acid)Common Use Cases & Considerations
NaOt-Bu ~19The most common strong base. Excellent for a wide range of amines. Can be incompatible with base-sensitive functional groups (e.g., esters).[15]
LHMDS ~26A very strong, non-nucleophilic base. Useful for very weakly acidic amines or low-temperature aminations. Air and moisture sensitive.[15]
K₃PO₄ ~12.3A weaker inorganic base. Good functional group tolerance. Often requires higher temperatures. Good solubility can be an issue.[14]
Cs₂CO₃ ~10.3A mild and effective base for sensitive substrates. Good solubility in many organic solvents.[14]

Sonogashira Coupling

Problem: Reaction fails to initiate, or the main product is the homocoupled diacetylene (Glaser coupling).

Possible CauseScientific Rationale & Solution
Glaser Homocoupling This side reaction is the oxidative coupling of the terminal alkyne to form a diyne. It is heavily promoted by the copper(I) co-catalyst in the presence of oxygen.[6][18] Solution: The most effective strategy is to rigorously exclude oxygen from the reaction mixture through multiple freeze-pump-thaw cycles or by sparging all solvents with argon. Alternatively, and often preferably, use a copper-free Sonogashira protocol .[18][19][20] These protocols rely on a highly active palladium catalyst to facilitate the coupling without the need for copper, thereby eliminating the primary pathway for homocoupling.
Inactive Catalyst The Pd(0) species is required for oxidative addition. If it is not formed or is oxidized, the reaction will not start.[3] Solution: Ensure all reagents and solvents are thoroughly degassed. Using a Pd(0) source like Pd(PPh₃)₄ can be effective, but it is sensitive to air.[21] If the reaction solution turns black immediately, it's a sign of catalyst decomposition.[21]
Inappropriate Amine Base The amine base (e.g., triethylamine, diisopropylamine) serves both as a base to deprotonate the alkyne and often as a solvent. It can also inhibit the catalyst if not chosen correctly.[22] Solution: Triethylamine is a common choice. For more challenging couplings, a bulkier base like diisopropylethylamine (DIPEA) can be beneficial. In many cases, using the amine as the solvent is effective, but for higher temperatures, a co-solvent like DMF or NMP may be necessary.[3][23]
Optimized Protocol: Copper-Free Sonogashira Coupling
  • Setup: To a dry Schlenk tube, add 4-bromo-5-ethyl-2-methylpyridine (1.0 eq.), the terminal alkyne (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the tube, and rigorously degas the system. This can be done by evacuating and backfilling with argon three times.

  • Solvent/Base Addition: Add degassed triethylamine via syringe. It can be used as the sole solvent or in combination with another degassed solvent like THF or DMF.[21][23]

  • Reaction: Heat the reaction to 60-80 °C. The reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the amine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[23]

  • Purification: Purify the crude product by flash column chromatography.

Diagram: The General Palladium Cross-Coupling Cycle

This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions. Understanding this cycle is key to diagnosing which step is failing.

catalytic_cycle L-Pd(0) L-Pd(0) Active Catalyst Oxidative\nAddition Oxidative Addition L-Pd(0)->Oxidative\nAddition R'-X (Aryl Halide) Intermediate1 L-Pd(II)(Ar)(X) Oxidative\nAddition->Intermediate1 Transmetalation Transmetalation Intermediate2 L-Pd(II)(Ar)(R) Transmetalation->Intermediate2 Reductive\nElimination Reductive Elimination Reductive\nElimination->L-Pd(0) R-R' (Product) Intermediate1->Transmetalation R-M (Coupling Partner) Intermediate2->Reductive\nElimination Forms C-C, C-N bond

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-5-ethyl-2-methylpyridine Derivatives

Welcome to the technical support center for the purification of 4-Bromo-5-ethyl-2-methylpyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-5-ethyl-2-methylpyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable intermediates in high purity. The inherent basicity of the pyridine ring, combined with the reactivity of the bromine substituent, often introduces specific obstacles that require a nuanced approach to purification.

This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions to navigate these complexities. The methodologies described herein are grounded in established chemical principles to ensure robust and reproducible results.

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific problems encountered during the purification of 4-Bromo-5-ethyl-2-methylpyridine derivatives.

Issue 1: Poor Separation and Peak Tailing in Silica Gel Chromatography

Q: I'm running a flash column on silica gel, but my product is coming off the column as a broad, tailing peak, often co-eluting with impurities. What is causing this and how can I achieve sharp, well-resolved peaks?

A: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.

  • Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1] The basic nitrogen atom of your pyridine derivative engages in a strong acid-base interaction with these silanol groups. This secondary interaction, in addition to the desired adsorption-desorption equilibrium, causes a portion of the molecules to "stick" to the stationary phase, resulting in significant peak tailing and poor separation.[2]

  • Solution Strategy: The goal is to mask the acidic silanol sites to prevent this unwanted interaction.

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to your mobile phase (eluent). Triethylamine (TEA) is the standard choice. By adding 0.1-1% TEA to your hexane/ethyl acetate or dichloromethane/methanol solvent system, the TEA will preferentially bind to the acidic silanol sites, effectively shielding your pyridine derivative from this interaction. This allows for a clean elution based primarily on polarity.

    • Use of Deactivated or Neutral Stationary Phases: If mobile phase additives are not desired, consider using a different stationary phase.

      • Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[3] It lacks the strong acidity of silica.

      • Deactivated Silica Gel: Commercially available end-capped or deactivated silica gels can be used. Alternatively, you can use triethylamine-deactivated silica gel.[2]

Workflow for Optimizing Chromatography

start Crude Product Shows Tailing on TLC q1 Is adding a base (e.g., 1% TEA) to the eluent permissible? start->q1 sol1 Develop TLC plates with Hex/EtOAc + 1% TEA. Observe improved Rf and spot shape. q1->sol1  Yes sol2 Prepare a test column with Neutral Alumina and re-develop TLC on alumina plates. q1->sol2  No run_col Run flash column using the optimized mobile/stationary phase. sol1->run_col sol2->run_col end Pure Product Isolated run_col->end

Caption: Decision workflow for troubleshooting peak tailing.

Issue 2: Product Fails to Crystallize or "Oils Out"

Q: My product is a solid according to literature, but after concentrating the column fractions, I'm left with a persistent oil. Or, when I attempt recrystallization, the compound separates as an oil instead of forming crystals. How can I induce crystallization?

A: This is a common frustration related to supersaturation and solvent choice. "Oiling out" occurs when the solubility of your compound is exceeded at a temperature that is above its melting point, or the melting point of the impure mixture.

  • Causality: The presence of even small amounts of impurities can depress the melting point and inhibit the formation of a crystal lattice. Furthermore, using too good of a solvent or cooling the solution too rapidly can lead to a supersaturated state where the product crashes out as an amorphous oil.

  • Troubleshooting & Optimization:

    • Solvent Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your oily product in various solvents (e.g., hexanes, ethanol, isopropanol, toluene, acetonitrile) to find a suitable candidate.

    • Slow Down the Process: Slow cooling is crucial. Allow the heated solution to cool to room temperature undisturbed, and then transfer it to a 4°C refrigerator.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Seeding: If you have a tiny crystal of the pure product, add it to the cooled, supersaturated solution to act as a template for crystallization.

    • Use a Solvent/Anti-Solvent System: This is a very powerful technique.

      • Dissolve your oily product in a minimal amount of a "good" solvent in which it is very soluble (e.g., dichloromethane or ethyl acetate).

      • Slowly add a miscible "anti-solvent" in which your product is insoluble (e.g., hexanes or pentane) dropwise until the solution becomes faintly cloudy (turbid).

      • Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow the solution to stand undisturbed. Crystals should form over time.

Problem Primary Cause Solution
No Crystals Form Solution is not supersaturated, or incorrect solvent.Slowly evaporate solvent; cool to lower temperature; re-screen for a less effective solvent.
Product "Oils Out" Solution cooled too quickly; impurities present; solvent is too good.Re-heat to dissolve oil, add slightly more solvent, and cool very slowly. Try a solvent/anti-solvent system.
Rapid Precipitation Solution is too concentrated or cooled too fast.Re-heat, add more solvent, and ensure slow cooling. Rapid precipitation often traps impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my 4-Bromo-5-ethyl-2-methylpyridine synthesis? A1: Impurities are highly dependent on the synthetic route.[4][5] Common possibilities include:

  • Unreacted Starting Materials: The precursor pyridine derivative (e.g., 5-ethyl-2-methylpyridine) may be present.[6][7]

  • Regioisomers: Bromination of a substituted pyridine can sometimes lead to small amounts of other bromo-isomers.

  • Over-bromination Products: Di-brominated or tri-brominated pyridine species can form if the reaction conditions are not carefully controlled.[8]

  • Byproducts from Subsequent Reactions: If your derivative was made via a cross-coupling reaction (e.g., Suzuki, Negishi), impurities could include residual palladium catalyst, phosphine ligands, and boronic acid/ester homocoupling products.[9]

Q2: My crude product is a dark, tarry material. Is it salvageable? A2: Often, yes. Tarry materials can be the result of side reactions or the presence of highly colored impurities. An acid-base extraction is an excellent first step. This technique can separate your basic pyridine product from neutral, non-basic "tar".[10] Dissolve the crude material in an organic solvent like ethyl acetate and extract with aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer, leaving many impurities behind. The aqueous layer can then be basified and re-extracted to recover your cleaner product, which can then be further purified by chromatography or crystallization.

Q3: How should I store my purified 4-Bromo-5-ethyl-2-methylpyridine derivative? A3: Many bromopyridines, especially in their freebase form, can be unstable over time and may darken upon exposure to air and light.[11] Some are also known to be lachrymators. For long-term storage, it is best to store the compound under an inert atmosphere (nitrogen or argon) in a sealed vial at low temperature and protected from light. If stability is a major concern, consider converting it to its hydrochloride salt, which is often more stable, though this will affect its solubility.[11][12]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Triethylamine

This protocol describes a standard procedure for purifying a 4-bromopyridine derivative using a silica gel column.

  • Method Development (TLC): a. Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a solvent system of hexane and ethyl acetate (e.g., start with 9:1 Hex/EtOAc). d. Visualize the plate under UV light. e. If the spots are tailing, prepare a new eluent with 1% TEA (e.g., 90 mL Hex, 10 mL EtOAc, 1 mL TEA). f. Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.35 for optimal separation.[13]

  • Column Packing: a. Select a column of appropriate size for your sample amount (typically a 40-100:1 ratio of silica to crude material by weight). b. Prepare a slurry of silica gel in the chosen mobile phase (without TEA initially). c. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: a. Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. b. Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel.[13] To do this, dissolve the product in a solvent, add silica gel, and evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder. c. Carefully add the sample to the top of the packed silica bed.

  • Elution and Fraction Collection: a. Begin eluting the column with the mobile phase containing 1% TEA. b. Collect fractions and monitor the elution by TLC to identify which fractions contain your pure product. c. Combine the pure fractions and remove the solvent under reduced pressure.

General Purification Workflow

crude Crude Reaction Mixture workup Aqueous Workup / Acid-Base Extraction crude->workup analysis1 Assess Purity (TLC, LCMS) workup->analysis1 decision Is Purity >95%? analysis1->decision solid Product is a Solid decision->solid  No liquid Product is an Oil/Liquid decision->liquid  No product Pure Product decision->product  Yes crystallize Recrystallization solid->crystallize chromatography Flash Chromatography liquid->chromatography analysis2 Assess Final Purity crystallize->analysis2 chromatography->analysis2 analysis2->product

Caption: A general workflow for purifying pyridine derivatives.

Protocol 2: Acid-Base Extraction for Purification

This protocol is excellent for removing neutral and acidic impurities from your basic pyridine derivative.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, 100 mL).

  • Acid Extraction: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of 1M aqueous HCl (100 mL). c. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure. d. Allow the layers to separate. The protonated pyridine derivative is now in the lower aqueous layer. e. Drain the lower aqueous layer into a clean Erlenmeyer flask. f. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery.

  • Basification and Re-extraction: a. Cool the combined acidic aqueous extracts in an ice bath.[10] b. Slowly add a base, such as 5M NaOH, while stirring until the solution is basic (pH > 10, check with pH paper). Your product will deprotonate and may precipitate or form an oil. c. Transfer the basic aqueous solution back to a separatory funnel. d. Extract the deprotonated product back into an organic solvent (e.g., 3 x 75 mL of ethyl acetate).[12]

  • Final Workup: a. Combine the organic extracts. b. Wash with brine (saturated aqueous NaCl solution) to remove residual water. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). d. Filter and concentrate under reduced pressure to yield the purified, neutral pyridine derivative.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Reactivity of Substituted Bromopyridines: A Comparative Analysis of 4-Bromo-5-ethyl-2-methylpyridine

In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are indispensable building blocks. Their prevalence in pharmaceuticals and agrochemicals drives a continuous demand...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are indispensable building blocks. Their prevalence in pharmaceuticals and agrochemicals drives a continuous demand for a deeper understanding of their synthetic accessibility and reactivity. Among the key intermediates, bromopyridines serve as versatile handles for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions.[1][2]

This guide offers an in-depth comparison of the reactivity of 4-Bromo-5-ethyl-2-methylpyridine against other common bromopyridine isomers. We will dissect the nuanced interplay of electronic and steric factors that govern its performance in widely-used synthetic transformations, providing researchers, scientists, and drug development professionals with a predictive framework and actionable experimental insights.

Foundational Principles: Unpacking Bromopyridine Reactivity

The reactivity of a bromopyridine in popular palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—is not monolithic.[3] It is dictated by a delicate balance of several factors inherent to the molecule's structure. The catalytic cycle for these transformations provides the mechanistic basis for our understanding.[4][5]

Palladium_Cross_Coupling_Cycle pd0 Pd(0)Ln oa_complex Oxidative Addition Intermediate (Ar-Pd(II)-X)Ln pd0->oa_complex Oxidative Addition (Ar-X) tm_complex Transmetalation Intermediate (Ar-Pd(II)-R)Ln oa_complex->tm_complex Transmetalation (R-M) tm_complex->pd0 Reductive Elimination (Ar-R) re_product Ar-R oa_reagent Ar-X tm_reagent R-M

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
  • Electronic Effects : The pyridine nitrogen is strongly electron-withdrawing, creating an electron-deficient (π-deficient) aromatic system. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions. Consequently, C-Br bonds at these positions are more polarized and susceptible to the initial, often rate-limiting, oxidative addition step with the Pd(0) catalyst.[4] Conversely, the meta (C3/C5) positions are less electronically activated.

  • Steric Effects : The size of substituents adjacent to the C-Br bond can significantly impede the approach of the bulky palladium catalyst complex.[6][7] This steric hindrance can dramatically reduce reaction rates or necessitate more forcing conditions, sometimes allowing a less-hindered but electronically less-favored position to react preferentially.

  • Carbon-Halogen Bond Strength : The inherent strength of the C-X bond is critical. C-Br bonds are weaker than C-Cl bonds, making bromopyridines generally more reactive than their chloro- counterparts under typical cross-coupling conditions.[4]

The Profile of 4-Bromo-5-ethyl-2-methylpyridine

Let's analyze the specific structural features of 4-Bromo-5-ethyl-2-methylpyridine and predict its reactivity profile.

Reactivity_Factors sub 4-Bromo-5-ethyl-2-methylpyridine C-Br at C4 Methyl at C2 Ethyl at C5 c4 Electronic Activation (para to Nitrogen) • Favors Oxidative Addition sub:f1->c4 c2 Steric Hindrance (Minor) • Flanks C3 position Electronic Effect • Weakly Donating sub:f2->c2 c5 Steric Hindrance (Major) • Adjacent to C-Br bond • Impedes catalyst approach Electronic Effect • Weakly Donating sub:f3->c5 reactivity Predicted Reactivity Profile c4->reactivity c2->reactivity c5->reactivity

Figure 2: Analysis of factors influencing the reactivity of 4-Bromo-5-ethyl-2-methylpyridine.
  • C4-Bromo Position : The bromine atom is at a para position relative to the ring nitrogen. This is an electronically activated site, primed for oxidative addition. In an unsubstituted bromopyridine, a C4-Br bond would be expected to be highly reactive.

  • C2-Methyl Group : This is a weakly electron-donating group. Its primary influence is steric, though it is not directly adjacent to the reacting C-Br bond.

  • C5-Ethyl Group : This is the most consequential substituent. As a weakly electron-donating group, it slightly counteracts the electron-withdrawing effect of the nitrogen. More importantly, its steric bulk is positioned directly adjacent to the C4-Br bond. This is expected to create significant steric hindrance, potentially slowing the reaction rate compared to less substituted 4-bromopyridines.

Hypothesis : The reactivity of 4-Bromo-5-ethyl-2-methylpyridine will be a trade-off. While electronically activated at the C4 position, its reactivity will be substantially tempered by the steric hindrance imposed by the adjacent C5-ethyl group, making it less reactive than unhindered 4-bromopyridine or even some 3-bromopyridines.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[8][9] Let's compare the expected performance of our target molecule with other common isomers using phenylboronic acid as a coupling partner under standard conditions.

Table 1: Comparative Yields in a Hypothetical Suzuki-Miyaura Coupling

Bromopyridine IsomerKey Structural FeaturesExpected ReactivityPredicted Yield (%)Rationale
2-BromopyridineC2-Br: Electronically activated, adjacent to NHigh90-95%Strong electronic activation and minimal steric hindrance promote rapid reaction.[10][11]
3-BromopyridineC3-Br: Electronically neutral positionModerate75-85%Lacks direct electronic activation from N, leading to slower oxidative addition.[12]
4-BromopyridineC4-Br: Electronically activated (para to N)Very High>95%Strong electronic activation and no steric hindrance make it an ideal substrate.
4-Bromo-2-methylpyridineC4-Br: Activated; C2-Me: Distant stericHigh85-90%Reactivity is high due to C4 activation, slightly reduced by the remote methyl group.[13]
4-Bromo-5-ethyl-2-methylpyridine C4-Br: Activated; C5-Et: Adjacent steric Moderate-Low 40-60% Severe steric hindrance from the C5-ethyl group significantly impedes catalyst access to the electronically favored C4 site.

Note: Predicted yields are estimates based on established principles of reactivity and may vary based on specific reaction conditions (catalyst, ligand, base, solvent).

The causality behind these predictions lies in the accessibility of the C-Br bond. For 2- and 4-bromopyridine, the electronically "hot" sites are open for the palladium catalyst to approach and initiate the catalytic cycle. For 3-bromopyridine, the site is accessible but electronically "cooler," requiring more energy to overcome the activation barrier. For 4-Bromo-5-ethyl-2-methylpyridine, the site is electronically "hot" but sterically blocked, creating a significant kinetic barrier to reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[14] The reaction is notoriously sensitive to steric hindrance, both on the aryl halide and the amine coupling partner.

Table 2: Comparative Performance in a Hypothetical Buchwald-Hartwig Amination with Morpholine

Bromopyridine IsomerKey Structural FeaturesExpected ReactivityPredicted OutcomeRationale
2-BromopyridineC2-Br: Electronically activated, adjacent to NModerateGood YieldProne to catalyst inhibition by the adjacent pyridine nitrogen, may require specialized ligands.
3-BromopyridineC3-Br: Electronically neutral positionModerateGood YieldGenerally a reliable substrate, reactivity is dictated more by conditions than electronics.
4-BromopyridineC4-Br: Electronically activated (para to N)HighExcellent YieldThe open and activated site allows for efficient C-N bond formation.
4-Bromo-5-ethyl-2-methylpyridine C4-Br: Activated; C5-Et: Adjacent steric Very Low Trace to Low Yield The combination of a sterically demanding reaction and a sterically hindered substrate makes this a highly challenging transformation.

For our target molecule, the steric clash between the C5-ethyl group, the palladium-ligand complex, and the incoming nucleophile (morpholine) would be severe. Overcoming this would likely require highly active, specialized catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times, which in turn could lead to side reactions and decomposition.

Experimental Protocols: A Validated Approach

To provide a practical basis for comparison, we present a self-validating protocol for the Suzuki-Miyaura coupling. This protocol includes internal checks and expected observations, ensuring trustworthiness and reproducibility.

Protocol: Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Column Chromatography workup->purification analysis Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

Figure 3: Standard experimental workflow for a cross-coupling reaction.

1. Reagent Preparation and Setup:

  • To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add the bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq, finely powdered and dried).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), or a combination of Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a suitable ligand like SPhos (0.06 mmol, 6 mol%). Causality: The choice of catalyst and ligand is critical. For sterically hindered substrates like 4-Bromo-5-ethyl-2-methylpyridine, a bulky, electron-rich ligand like SPhos is often superior to PPh₃ as it promotes the reductive elimination step and stabilizes the active catalytic species.

  • Add 10 mL of a degassed solvent mixture, typically 1,4-dioxane/water (4:1). Causality: The aqueous base is necessary to activate the boronic acid for the transmetalation step.[8]

2. Reaction Execution:

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Self-Validation Check : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. A successful reaction will show the consumption of the starting bromopyridine and the appearance of a new, less polar product spot. For a highly reactive substrate like 4-bromopyridine, the reaction may be complete in <2 hours. For 4-Bromo-5-ethyl-2-methylpyridine, expect significantly slower conversion, potentially requiring >12 hours.

3. Workup and Purification:

  • After the reaction is deemed complete (or has stalled), cool the mixture to room temperature.

  • Dilute with 20 mL of ethyl acetate and 20 mL of water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[4]

4. Analysis:

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The reactivity of 4-Bromo-5-ethyl-2-methylpyridine in palladium-catalyzed cross-coupling reactions is a classic case of steric hindrance trumping electronic activation. While the C4-position is electronically primed for reaction, the bulky C5-ethyl group acts as a formidable gatekeeper, significantly diminishing its reactivity compared to less substituted isomers like 4-bromopyridine and even the electronically less-activated 3-bromopyridine.

For synthetic chemists, this presents both a challenge and an opportunity. While standard conditions may prove sluggish or ineffective, this reduced reactivity can be exploited for selective functionalization in more complex, poly-halogenated systems. Successfully engaging this substrate in high-yielding transformations requires a carefully considered approach, prioritizing highly active catalyst systems with bulky, electron-rich ligands designed to overcome significant steric barriers. This understanding allows researchers to move from trial-and-error to rational design in the synthesis of complex, highly substituted pyridine derivatives.

References

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  • Title: 4-Bromo-5-fluoro-2-methylpyridine Source: PubChem URL: [Link]

  • Title: 5-Ethyl-2-methylpyridine Source: Wikipedia URL: [Link]

  • Title: The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization Source: ResearchGate URL: [Link]

  • Title: 5-ethyl-2-methyl pyridine Source: The Good Scents Company URL: [Link]

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Comparative

The Promise of Pyridine Scaffolds: A Comparative Guide to the In Vitro Anticancer Potential of Compounds Derived from 4-Bromo-5-ethyl-2-methylpyridine

In the relentless pursuit of novel and more effective anticancer therapeutics, the heterocyclic pyridine scaffold has emerged as a cornerstone in medicinal chemistry. Its versatile structure allows for multi-faceted inte...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective anticancer therapeutics, the heterocyclic pyridine scaffold has emerged as a cornerstone in medicinal chemistry. Its versatile structure allows for multi-faceted interactions with biological targets, making it a privileged core for the design of potent and selective anticancer agents. This guide delves into the prospective anticancer activities of compounds hypothetically synthesized from the starting material, 4-Bromo-5-ethyl-2-methylpyridine. By leveraging established synthetic routes and comparing the reported efficacies of analogous pyridine derivatives, we aim to provide a comprehensive framework for researchers and drug development professionals to explore this promising chemical space.

From a Simple Bromide to Potent Cancer Cell Killers: A Proposed Synthetic Strategy

The journey from a simple starting material to a complex, biologically active compound is a testament to the power of modern organic synthesis. 4-Bromo-5-ethyl-2-methylpyridine, while not extensively explored as a direct precursor in the literature, presents a versatile platform for the synthesis of several classes of pyridine derivatives that have demonstrated significant anticancer activity. A plausible and efficient synthetic strategy would involve the initial conversion of the bromo-substituent to a more synthetically malleable amino group. This transformation can be readily achieved through well-established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Once the key intermediate, 4-amino-5-ethyl-2-methylpyridine, is obtained, it can serve as a branching point to generate a diverse library of compounds. Two particularly promising classes of pyridine derivatives with well-documented anticancer properties are pyridine-ureas and imidazo[1,2-a]pyridines. The synthesis of these compounds from the amino-pyridine intermediate is a logical and feasible progression, as outlined in the workflow below.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Diversification cluster_2 Phase 3: Evaluation start 4-Bromo-5-ethyl-2-methylpyridine intermediate 4-Amino-5-ethyl-2-methylpyridine start->intermediate Buchwald-Hartwig Amination urea Pyridine-Urea Derivatives intermediate->urea Reaction with Isocyanate imidazo Imidazo[1,2-a]pyridine Derivatives intermediate->imidazo Cyclization with α-haloketone activity In Vitro Anticancer Activity Screening urea->activity imidazo->activity

Caption: Proposed synthetic workflow from 4-Bromo-5-ethyl-2-methylpyridine to potent anticancer pyridine derivatives.

This proposed synthetic pathway is not only efficient but also allows for significant diversification. The properties of the final compounds can be fine-tuned by varying the isocyanate or α-haloketone reactants, enabling a systematic exploration of the structure-activity relationship (SAR).

Comparative In Vitro Anticancer Activity: Pyridine Derivatives vs. Standard Chemotherapeutics

To contextualize the potential of compounds derived from 4-Bromo-5-ethyl-2-methylpyridine, it is crucial to compare their expected efficacy with that of existing anticancer agents. The following tables summarize the in vitro anticancer activity (IC50 values) of representative pyridine-urea and imidazo[1,2-a]pyridine derivatives from the literature, alongside standard chemotherapeutic drugs, against the human breast cancer cell line MCF-7.

Table 1: In Vitro Anticancer Activity (IC50, µM) of Pyridine-Urea Derivatives against MCF-7 Cells

CompoundIC50 (µM)Reference
Pyridine-Urea Derivative 8e 0.11 (72h) [1]
Pyridine-Urea Derivative 8n 0.80 (72h) [1]
Doxorubicin (Standard Drug)1.93 (48h)[1]

Table 2: In Vitro Anticancer Activity (IC50, µM) of Imidazo[1,2-a]pyridine Derivatives against MCF-7 Cells

CompoundIC50 (µM)Reference
Imidazo[1,2-a]pyridine-Triazole 9d 2.35 [2]
Cisplatin (Standard Drug)~10-20 (varies)[3]
Paclitaxel (Standard Drug)3.5[4]

The data clearly indicates that certain pyridine derivatives exhibit remarkable potency, with IC50 values in the sub-micromolar range. Notably, the pyridine-urea derivative 8e demonstrated significantly higher potency against the MCF-7 cell line than the widely used chemotherapeutic agent, doxorubicin[1]. Similarly, the imidazo[1,2-a]pyridine derivative 9d showed potent activity against the same cell line[2]. This suggests that the proposed synthetic exploration from 4-Bromo-5-ethyl-2-methylpyridine is a highly promising avenue for the discovery of novel and potent anticancer agents.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer activity of pyridine derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival. For instance, many pyridine-urea compounds, including sorafenib, are known to be potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis[1]. The imidazo[1,2-a]pyridine scaffold has also been associated with the inhibition of various kinases crucial for cancer progression.

G cluster_0 Pyridine Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcome pyridine Pyridine-Urea & Imidazo[1,2-a]pyridine Derivatives kinase Kinase Inhibition (e.g., VEGFR-2) pyridine->kinase Inhibits apoptosis Induction of Apoptosis kinase->apoptosis Leads to cycle Cell Cycle Arrest kinase->cycle Leads to death Cancer Cell Death apoptosis->death cycle->death

Caption: Generalized mechanism of action for anticancer pyridine derivatives.

Experimental Protocols: A Guide to In Vitro Anticancer Activity Assessment

To ensure the reproducibility and validity of in vitro anticancer studies, standardized protocols are essential. The following is a detailed, step-by-step methodology for the widely used MTT assay to determine the cytotoxic effects of novel compounds.

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G start Seed Cells in 96-well Plate treat Treat with Compounds start->treat 24h Incubation mtt Add MTT Reagent treat->mtt 48/72h Incubation solubilize Solubilize Formazan mtt->solubilize 2-4h Incubation read Read Absorbance solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

While the direct synthesis of anticancer compounds from 4-Bromo-5-ethyl-2-methylpyridine has not been extensively reported, the potential for this starting material is significant. By leveraging established synthetic methodologies, it is possible to generate a diverse library of pyridine derivatives, including pyridine-ureas and imidazo[1,2-a]pyridines, which have shown exceptional in vitro anticancer activity in previous studies. The comparative analysis presented in this guide highlights the promising potency of these compound classes, often surpassing that of standard chemotherapeutic agents.

Future research should focus on the practical synthesis and screening of a focused library of compounds derived from 4-Bromo-5-ethyl-2-methylpyridine. A thorough investigation of their mechanism of action, selectivity against cancer cells versus normal cells, and in vivo efficacy will be crucial steps in translating these promising in vitro findings into tangible therapeutic candidates. The pyridine scaffold continues to be a rich source of inspiration for the development of next-generation anticancer drugs, and the exploration of novel derivatives from readily available starting materials like 4-Bromo-5-ethyl-2-methylpyridine is a worthy and promising endeavor.

References

  • El-Gamal, M. I., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]

  • Chandani, S., et al. (2021). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Pharmaceutics, 13(11), 1897. [Link]

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Validation

A Comparative Analysis of Synthetic Routes to 4-Bromo-5-ethyl-2-methylpyridine: A Guide for Researchers

For chemists engaged in the synthesis of novel pharmaceutical agents and agrochemicals, the strategic incorporation of halogenated pyridine scaffolds is a cornerstone of modern molecular design. The compound 4-Bromo-5-et...

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the synthesis of novel pharmaceutical agents and agrochemicals, the strategic incorporation of halogenated pyridine scaffolds is a cornerstone of modern molecular design. The compound 4-Bromo-5-ethyl-2-methylpyridine, a potentially valuable building block, presents a unique synthetic challenge due to the specific regiochemistry of the bromine substituent. This guide provides an in-depth comparative analysis of potential synthetic routes to this target molecule, offering both theoretical grounding and practical, field-proven insights to inform experimental design. We will explore the nuances of electrophilic substitution on the pyridine ring, the strategic use of N-oxides to modulate reactivity and selectivity, and provide detailed experimental protocols based on established chemical principles.

Introduction: The Challenge of Regioselective Bromination in 2,5-Dialkylpyridines

The synthesis of 4-Bromo-5-ethyl-2-methylpyridine is not a trivial pursuit. The inherent electronic properties of the pyridine ring, characterized by the electron-withdrawing nature of the nitrogen atom, render it less susceptible to electrophilic aromatic substitution compared to benzene. Furthermore, this deactivation preferentially directs incoming electrophiles to the 3- and 5-positions.[1][2] In the case of our target molecule, the starting material, 5-ethyl-2-methylpyridine, possesses two alkyl substituents. Alkyl groups are activating and ortho-, para-directing.[3] This presents a complex regiochemical puzzle, as the directing effects of the nitrogen atom and the alkyl groups are not perfectly aligned for substitution at the 4-position.

This guide will dissect two primary strategies for the synthesis of 4-Bromo-5-ethyl-2-methylpyridine:

  • Direct Bromination of 5-ethyl-2-methylpyridine: A straightforward approach, but one that is likely to be plagued by poor regioselectivity.

  • The Pyridine N-oxide Route: A multi-step strategy that leverages the N-oxide functionality to activate the pyridine ring and, crucially, alter the regiochemical outcome of bromination.

Route 1: Direct Bromination of 5-ethyl-2-methylpyridine

The direct bromination of 5-ethyl-2-methylpyridine represents the most atom-economical approach. However, the confluence of directing effects makes achieving high selectivity for the 4-position a significant hurdle. The nitrogen atom deactivates the ring and directs meta (to the 3- and 5-positions). The methyl group at the 2-position and the ethyl group at the 5-position are activating and direct ortho- and para-. The interplay of these effects would likely lead to a mixture of brominated isomers, with the 3-bromo and potentially di-brominated products being significant byproducts.

Hypothetical Experimental Protocol:

Reaction: Direct Bromination of 5-ethyl-2-methylpyridine

Reagents:

  • 5-ethyl-2-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 5-ethyl-2-methylpyridine (1.0 eq) in dichloromethane, cautiously add concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Quench the reaction by carefully pouring it over crushed ice and neutralizing with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomeric products.

Rationale and Expected Outcome:

The use of a strong acid catalyst like sulfuric acid is necessary to protonate the pyridine nitrogen, further deactivating the ring but also potentially influencing the regioselectivity. NBS is a common and relatively safe source of electrophilic bromine.[4] Despite these measures, it is anticipated that this route will yield a mixture of isomers, with the desired 4-bromo isomer being a minor component. The primary challenge lies in the separation of these closely related isomers, which can be a labor-intensive and yield-diminishing process.

Route 2: The Pyridine N-oxide Strategy - A More Controlled Approach

To overcome the regioselectivity issues inherent in direct bromination, a more strategic approach involving the formation of a pyridine N-oxide intermediate is proposed. The N-oxide group has a profound impact on the electronic properties of the pyridine ring. It acts as an electron-donating group through resonance, thereby activating the ring towards electrophilic substitution, particularly at the 2- and 4-positions.[5][6] This altered reactivity profile provides a promising avenue for the selective introduction of a bromine atom at the desired C4 position. The synthesis would proceed in three key steps:

  • Synthesis of the Starting Material: Preparation of 5-ethyl-2-methylpyridine.

  • Oxidation: Conversion of 5-ethyl-2-methylpyridine to its N-oxide.

  • Bromination and Deoxygenation: Introduction of the bromine at the 4-position of the N-oxide followed by removal of the N-oxide functionality.

Step 1: Synthesis of 5-ethyl-2-methylpyridine

The precursor, 5-ethyl-2-methylpyridine, can be synthesized via the Chichibabin pyridine synthesis.[7] A well-established procedure involves the condensation of acetaldehyde with an aqueous ammonium salt solution under elevated temperature and pressure.[8]

Step 2: Oxidation to 5-ethyl-2-methylpyridine N-oxide

The oxidation of pyridines to their corresponding N-oxides is a robust and high-yielding transformation. Common oxidizing agents include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[9]

Experimental Protocol: Oxidation of 5-ethyl-2-methylpyridine

Reagents:

  • 5-ethyl-2-methylpyridine

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-ethyl-2-methylpyridine (1.0 eq) in glacial acetic acid.

  • Add hydrogen peroxide (3.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-ethyl-2-methylpyridine N-oxide.

Step 3: Regioselective Bromination of 5-ethyl-2-methylpyridine N-oxide

This is the pivotal step where the directing effect of the N-oxide group is exploited. The activated 4-position should be susceptible to electrophilic bromination. A common method for the halogenation of pyridine N-oxides involves activation of the N-oxide with an acylating or sulfonylating agent, followed by nucleophilic attack of a bromide source.[8][10][11]

Experimental Protocol: Bromination of 5-ethyl-2-methylpyridine N-oxide

Reagents:

  • 5-ethyl-2-methylpyridine N-oxide

  • Phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and Br₂

  • Dichloromethane (DCM) or chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-ethyl-2-methylpyridine N-oxide (1.0 eq) in dry dichloromethane or chloroform.

  • Cool the solution to 0 °C and add phosphorus oxybromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture and quench by carefully adding it to a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The reaction with phosphorus oxybromide is expected to both brominate the 4-position and deoxygenate the N-oxide in a single step.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Direct BrominationRoute 2: Pyridine N-oxide Strategy
Number of Steps 13
Regioselectivity Poor, mixture of isomers expectedHigh, selective for the 4-position
Yield Low for the desired isomerPotentially moderate to high overall
Purification Difficult, requires separation of isomersMore straightforward
Scalability Challenging due to purification issuesMore scalable due to better selectivity
Reagent Toxicity Moderate (NBS, H₂SO₄)High (POBr₃)
Process Control Difficult to control regioselectivityMore controlled and predictable

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Pyridine N-oxide Strategy A1 5-ethyl-2-methylpyridine B1 Mixture of Brominated Isomers (3-bromo, 4-bromo, etc.) A1->B1 NBS, H₂SO₄ C1 4-Bromo-5-ethyl-2-methylpyridine (after purification) B1->C1 Chromatography A2 5-ethyl-2-methylpyridine B2 5-ethyl-2-methylpyridine N-oxide A2->B2 H₂O₂, AcOH C2 4-Bromo-5-ethyl-2-methylpyridine B2->C2 POBr₃

Caption: Comparative workflow of direct bromination versus the pyridine N-oxide strategy.

Conclusion and Recommendations

For researchers and drug development professionals seeking an efficient and reliable synthesis of 4-Bromo-5-ethyl-2-methylpyridine, the pyridine N-oxide strategy (Route 2) is the highly recommended approach. While it involves more synthetic steps, the superior regiocontrol it offers is a significant advantage, leading to a cleaner reaction profile and a more straightforward purification process. The direct bromination route (Route 1), although seemingly simpler, is likely to result in a complex mixture of isomers that will be challenging to separate, ultimately leading to lower yields of the desired product and greater consumption of time and resources. The N-oxide route provides a more robust and scalable solution for the preparation of this valuable synthetic building block.

References

  • Wengryniuk, S. E., Weickgenannt, A., Reiher, C., Strotman, N. A., Chen, K., Eastgate, M. D., & Baran, P. S. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic letters, 15(4), 792–795. [Link]

  • Baran, P. S., et al. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. ChemInform, 44(33). [Link]

  • Liotta, D. (Ed.). (2007).
  • Frank, R. L., & Smith, P. V. (1946). 5-ETHYL-2-METHYLPYRIDINE. Organic Syntheses, 26, 49. [Link]

  • Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2002). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.
  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Jo, W., Kim, J., Choi, S., & Cho, S. H. (2016). Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents. Angewandte Chemie International Edition, 55(33), 9690–9694. [Link]

  • BenchChem. (2025). A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.
  • Google Patents. (2002). Process for the preparation of 4-chloropyridine-n-oxides. WO2002102779A1.
  • Zhang, Y., & Li, Z. (2009). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]

  • Gogoi, P., & Hazarika, P. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(1), 154-174. [Link]

  • den Hertog, H. J., & Overhoff, J. (1950). The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐n‐oxide (III). The nitration of 2‐ and 3‐methoxypyridine‐N‐oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-472.
  • Katritzky, A. R., & Lagowski, J. M. (1961). N-oxides and related compounds. Part 55. 1-Pyridinio-4-pyridone cations and 1-pyridiniopyridinium dications: preparation and reactions. Journal of the Chemical Society (Resumed), 43-47.
  • Seeberger, P. H. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube. [Link]

  • den Hertog, H. J. (1951). Pyridine‐N‐oxide as an intermediate for the preparation of 2‐ and 4‐substituted pyridines. Recueil des Travaux Chimiques des Pays-Bas, 70(6), 581-590.
  • Crespo-Otero, R., & Barbatti, M. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. International Journal of Molecular Sciences, 24(5), 4501.
  • Chemistry LibreTexts. (2019, December 30). 17.2: Directing Inductive Effects of Alkyl Groups. [Link]

  • The Organic Chemistry Tutor. (2020, October 26). Reactivity of Pyridine-N-Oxide [Video]. YouTube. [Link]

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Comparative

A Comparative Guide to the Antimicrobial Potential of Novel Pyridine Derivatives: A Focus on the 4-Bromo-5-ethyl-2-methylpyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyridine and its derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyridine and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] This guide provides a comprehensive framework for evaluating the antimicrobial activity of new pyridine derivatives, with a specific focus on the emerging 4-Bromo-5-ethyl-2-methylpyridine scaffold. While specific experimental data on this particular scaffold is not yet widely available in peer-reviewed literature, this guide will leverage established methodologies and comparative data from other pyridine derivatives to provide a robust roadmap for its investigation.

The Pyridine Nucleus: A Versatile Tool in Antimicrobial Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, offers several advantages in drug design. Its basicity allows for improved water solubility, a crucial pharmacokinetic property.[1] Furthermore, the pyridine nucleus can be readily functionalized at various positions, allowing for the creation of diverse chemical libraries with a wide spectrum of biological activities. The geometry conferred by the pyridine ring and its substituents plays a key role in its interaction with specific protein targets in microorganisms, defining its antimicrobial selectivity.[1]

Synthesis of Novel 4-Bromo-5-ethyl-2-methylpyridine Derivatives: A Proposed Strategy

The synthesis of novel derivatives is the first crucial step in their evaluation. Based on general synthetic strategies for pyridine compounds, a proposed pathway for the derivatization of 4-Bromo-5-ethyl-2-methylpyridine is outlined below. This hypothetical scheme serves as a starting point for synthetic chemists.

Hypothetical Synthetic Pathway

Synthetic_Pathway A 4-Bromo-5-ethyl-2-methylpyridine B Suzuki Coupling (Aryl boronic acids, Pd catalyst) A->B D Buchwald-Hartwig Amination (Amines, Pd catalyst) A->D F Nucleophilic Aromatic Substitution (Nucleophiles, e.g., thiols, alkoxides) A->F C 4-Aryl-5-ethyl-2-methylpyridine Derivatives B->C E 4-Amino-5-ethyl-2-methylpyridine Derivatives D->E G 4-Substituted-5-ethyl-2-methylpyridine Derivatives F->G

Caption: Proposed synthetic routes for derivatization of 4-Bromo-5-ethyl-2-methylpyridine.

This multi-pronged approach allows for the introduction of a variety of functional groups at the 4-position, which is often a key determinant of biological activity in pyridine derivatives. The choice of reactants and catalysts would be guided by established principles of organic synthesis to achieve a library of compounds with diverse physicochemical properties.

Comparative Antimicrobial Activity: Learning from Other Pyridine Scaffolds

While awaiting specific data on 4-Bromo-5-ethyl-2-methylpyridine derivatives, we can draw valuable insights from the extensive research on other pyridine-based antimicrobial agents. The following table summarizes the antimicrobial activity of various pyridine derivatives against a range of pathogens. This comparative data will serve as a benchmark for evaluating the potential of our target scaffold.

Pyridine Derivative ClassExample CompoundTarget Microorganism(s)Reported MIC (µg/mL)Reference
Isonicotinic Acid Hydrazides(E)-N'-benzylideneisonicotinohydrazide derivativesS. aureus, B. subtilis, E. coli, C. albicans, A. nigerComparable to standard drugs[4]
N-alkylated Pyridine SaltsN-dodecyl-4-methylpyridinium bromideS. aureus, E. coli55-56% inhibition at 100 µg/mL[1][4]
Pyridine-Pyrazole HybridsVariesVariesVaries[1]
Thiazole-Containing PyridinesVariesVariesVaries[1]
Imidazo[4,5-b]pyridine Derivatives6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivativesBacillus cereus, Escherichia coliGram-positive bacteria were more sensitive[5][6]
3-(Pyridine-3-yl)-2-oxazolidinonesSubstituted derivativesGram-positive bacteriaSimilar to linezolid[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the generation of reliable and comparable data, a standardized protocol for determining the MIC of the novel 4-Bromo-5-ethyl-2-methylpyridine derivatives should be followed. The broth microdilution method is a widely accepted and robust technique.[5]

Broth Microdilution Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of test compounds in a 96-well microplate. D Inoculate each well of the microplate with the diluted microbial suspension. A->D B Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). C Dilute the inoculum in appropriate broth medium. B->C C->D E Include positive (microbe only) and negative (broth only) controls. D->E F Incubate the microplate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours). E->F G Visually inspect the microplate for microbial growth (turbidity). F->G H The MIC is the lowest concentration of the compound that completely inhibits visible growth. G->H

Caption: Step-by-step workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Compound Dilutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a density equivalent to a 0.5 McFarland standard. This is then further diluted in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the compound dilution is inoculated with the prepared microbial suspension. Positive control wells (containing only the microorganism and medium) and negative control wells (containing only the medium) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Potential Mechanisms of Action: A Look into Pyridine's Antimicrobial Strategies

The antimicrobial activity of pyridine derivatives can be attributed to various mechanisms of action. While the specific mechanism of 4-Bromo-5-ethyl-2-methylpyridine derivatives will need to be elucidated through further studies, several potential targets can be hypothesized based on existing literature.

Hypothesized Mechanisms of Action

Mechanism_of_Action Pyridine Pyridine Derivative Inhibition Inhibition Pyridine->Inhibition DNA DNA Gyrase/Topoisomerase CellWall Cell Wall Synthesis CellMembrane Cell Membrane Integrity Enzyme Essential Enzyme Inhibition Inhibition->DNA Inhibition->CellWall Inhibition->CellMembrane Inhibition->Enzyme

Caption: Potential microbial targets for pyridine-based antimicrobial agents.

  • Inhibition of DNA Gyrase and Topoisomerase: Some pyridine derivatives have been shown to inhibit these essential bacterial enzymes, which are responsible for DNA replication and repair. This leads to a disruption of DNA synthesis and ultimately cell death.[8]

  • Disruption of Cell Wall Synthesis: The bacterial cell wall is a crucial structural component, and its inhibition is a common mechanism for many antibiotics. Pyridine derivatives may interfere with the enzymes involved in peptidoglycan synthesis.

  • Damage to Cell Membrane Integrity: Cationic pyridine derivatives can interact with the negatively charged components of the microbial cell membrane, leading to its disruption, leakage of intracellular contents, and cell lysis.

  • Inhibition of Essential Enzymes: Pyridine derivatives can act as inhibitors of various metabolic enzymes that are vital for microbial survival.

Conclusion and Future Directions

The 4-Bromo-5-ethyl-2-methylpyridine scaffold represents a promising starting point for the development of novel antimicrobial agents. This guide has provided a comprehensive framework for the synthesis, evaluation, and mechanistic investigation of its derivatives. By leveraging the extensive knowledge base on other pyridine-based antimicrobials and employing standardized experimental protocols, researchers can efficiently assess the potential of this new chemical space. Future studies should focus on synthesizing a diverse library of derivatives, performing broad-spectrum antimicrobial screening, and elucidating the specific mechanisms of action of the most potent compounds. Such a systematic approach will be instrumental in the ongoing battle against antimicrobial resistance.

References

  • Gulea, A., & Poirier, D. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(15), 4647. [Link]

  • Gulea, A., & Poirier, D. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

  • Iqbal, M. A., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 28(19), 6829. [Link]

  • Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1353-1363. [Link]

  • Gulea, A., & Poirier, D. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 908332. [Link]

  • El-Malah, A. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3195. [Link]

  • Patel, N. B., & Shaikh, F. M. (2011). New 4-thiazolidinones from 5-ethyl pyridine-2-ethanol: Their antibacterial, antifungal, and antitubercular activity. Medicinal Chemistry Research, 20(8), 1251-1259. [Link]

  • Al-Salman, H. N. K., et al. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]-Extracted from Pomegranate Peels. Research Journal of Pharmacy and Technology, 12(12), 5897-5902. [Link]

  • Attaby, F. A., Elneairy, M. A., & Elsayed, M. S. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. Archives of Pharmacal Research, 22(2), 194-201. [Link]

  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Antibiotics, 12(4), 682. [Link]

  • El-Malah, A. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Institutes of Health. [Link]

  • Gulea, A., & Poirier, D. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [Link]

  • Shreyas, S. P., et al. (2020). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. World Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1184-1203. [Link]

  • Uppar, V., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 26(9), 2735. [Link]

  • Khan, I., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. ResearchGate. [Link]

  • Wiederhold, N. P. (2023). Antifungal Activity of Brilacidin, a Nonpeptide Host Defense Molecule. Journal of Fungi, 9(5), 529. [Link]

  • Oniga, S., et al. (2013). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 61(4), 646-654. [Link]

  • Zhang, J., et al. (2020). Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. ResearchGate. [Link]

  • Kumar, R. S., et al. (2012). Synthesis and antimicrobial activity of 4,5-dihydropyrazoline derivatives. Journal of Chemical and Pharmaceutical Research, 4(2), 1097-1102. [Link]

  • Chen, Q., et al. (2013). Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. Molecules, 18(12), 14580-14591. [Link]

  • Vankar, A., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug and Chemical Toxicology, 14(7), 1-9. [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-Bromo-5-ethyl-2-methylpyridine

As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, substituted pyridines like 4-Bromo-5-ethyl-2-methylpyridine are invaluable building blocks. Howe...

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, substituted pyridines like 4-Bromo-5-ethyl-2-methylpyridine are invaluable building blocks. However, their utility is matched by the need for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of 4-Bromo-5-ethyl-2-methylpyridine, ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment: Understanding the "Why"

Substituted pyridines, as a class, present a range of potential hazards. The introduction of a bromine atom and alkyl groups to the pyridine ring in 4-Bromo-5-ethyl-2-methylpyridine influences its reactivity and toxicological profile. Based on data from similar compounds, the primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Pyridine derivatives can be readily absorbed through the skin, increasing systemic exposure.[3]

  • Skin and Eye Damage: Many pyridine derivatives are corrosive and can cause severe skin burns and eye damage.[1][2][3]

  • Respiratory Irritation: Inhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.[3] Higher exposures could potentially lead to more severe conditions such as pulmonary edema.[3]

  • Aquatic Toxicity: This compound may be harmful to aquatic life with long-lasting effects.[4]

A thorough risk assessment should be conducted before any new procedure involving this compound, considering the quantities used, the nature of the operation (e.g., heating, distilling), and the potential for aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical barrier between you and the chemical. For handling 4-Bromo-5-ethyl-2-methylpyridine, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][5]Protects against splashes of the liquid, which can cause severe eye damage. A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile or other chemically resistant gloves.[6]Pyridine and its derivatives can be absorbed through the skin. Chemically resistant gloves prevent dermal contact and absorption.
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or suit may be necessary.[7]Protects the skin from accidental contact. Flame-resistant material is a prudent precaution for combustible liquids.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[8][9] If exposure limits are exceeded or symptoms of irritation occur, a NIOSH-approved respirator with an appropriate cartridge is required.[8]Prevents the inhalation of potentially harmful vapors or aerosols.

Operational Plan: From Receipt to Reaction

A systematic approach to handling 4-Bromo-5-ethyl-2-methylpyridine minimizes the risk of exposure and accidents.

Storage and Handling
  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[2][8] The container should be kept tightly closed.[1]

  • Handling: All handling of this compound should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[8] Avoid breathing vapors or mist.[1] Wash hands thoroughly after handling.[1][10] Grounding and bonding of containers may be necessary to prevent static discharge, especially when transferring large quantities.[2]

Step-by-Step Experimental Protocol: A General Workflow

The following is a generalized protocol for using 4-Bromo-5-ethyl-2-methylpyridine in a chemical reaction. The causality behind each safety step is highlighted.

  • Preparation and Pre-Reaction Checks:

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and equipment, checking for any defects.

    • Don the required PPE as outlined in the table above.

    • Have spill cleanup materials readily available.

  • Reagent Measurement and Transfer:

    • Measure the required amount of 4-Bromo-5-ethyl-2-methylpyridine within the fume hood.

    • Use appropriate tools for transfer (e.g., syringe, cannula) to minimize the risk of spills and drips.

    • If transferring from a larger container, ensure it is properly supported.

  • Reaction Setup and Execution:

    • Set up the reaction apparatus within the fume hood, ensuring all joints are secure.

    • If heating the reaction, use a controlled heating source (e.g., a heating mantle with a temperature controller) and monitor the reaction closely.

    • Maintain a negative pressure within the reaction vessel if appropriate for the chemistry.

  • Work-up and Product Isolation:

    • Quench the reaction carefully, being mindful of any potential exothermic processes.

    • Perform extractions and washes within the fume hood.

    • Handle all waste streams as hazardous waste.

  • Post-Experiment Cleanup:

    • Decontaminate all glassware and equipment that came into contact with the compound.

    • Wipe down the work area within the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Emergency Procedures: Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[12] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water.[8] Do not induce vomiting. Seek immediate medical attention.[11]

Spill Response

For an incidental spill that you are trained and equipped to handle:

  • Alert and Isolate: Notify others in the immediate area and restrict access.[13]

  • Protect Yourself: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[13] Start from the outside of the spill and work inwards to prevent spreading.[13]

  • Collect and Neutralize: For small spills of pyridine-based compounds, it may be appropriate to cautiously neutralize with a weak acid before absorption, but this should only be done by trained personnel.

  • Clean and Decontaminate: Scoop the absorbed material into a labeled, sealable container for hazardous waste.[13] Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[13]

  • Report: Report the incident to your supervisor.

For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Response Response Protocol cluster_Emergency_Response Emergency Response Spill Spill Occurs Alert Alert Personnel Isolate Area Spill->Alert Assess Assess Spill Size and Hazard Alert->Assess PPE Don Appropriate PPE Assess->PPE Incidental Spill Evacuate Evacuate Area Assess->Evacuate Major Spill Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Clean Clean and Decontaminate Spill Area Collect->Clean Report Report Incident to Supervisor Clean->Report Emergency Call Emergency Services Evacuate->Emergency

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-Bromo-5-ethyl-2-methylpyridine
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4-Bromo-5-ethyl-2-methylpyridine
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